Indolapril Hydrochloride
Description
Structure
2D Structure
Properties
IUPAC Name |
(2S,3aS,7aS)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34N2O5.ClH/c1-3-31-24(30)19(14-13-17-9-5-4-6-10-17)25-16(2)22(27)26-20-12-8-7-11-18(20)15-21(26)23(28)29;/h4-6,9-10,16,18-21,25H,3,7-8,11-15H2,1-2H3,(H,28,29);1H/t16-,18-,19-,20-,21-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNSWMJYOGMUVGO-PABIKWFMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2C3CCCCC3CC2C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CCC1=CC=CC=C1)N[C@@H](C)C(=O)N2[C@H]3CCCC[C@H]3C[C@H]2C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H35ClN2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80828-32-6 | |
| Record name | Indolapril hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080828326 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | INDOLAPRIL HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QMI2CZ2C4P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of Indolapril Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Indolapril Hydrochloride (CAS: 80828-32-6) is a potent, orally active non-sulfhydryl angiotensin-converting enzyme (ACE) inhibitor.[1][2][3][4][5] As a prodrug, Indolapril is rapidly metabolized in vivo to its active diacid metabolite, Indolaprilat (CAS: 80828-34-8), which exhibits high affinity and specificity for ACE.[4][6] This technical guide delineates the core mechanism of action of Indolapril, focusing on its role as a competitive inhibitor of ACE within the Renin-Angiotensin-Aldosterone System (RAAS). This document provides a comprehensive overview of its biochemical interactions, supported by quantitative data, detailed experimental protocols, and visual representations of the relevant biological pathways and experimental workflows.
Core Mechanism of Action: Competitive Inhibition of Angiotensin-Converting Enzyme
Indolapril's therapeutic effect is primarily attributable to the competitive inhibition of ACE by its active diacid metabolite, Indolaprilat. ACE is a key zinc-dependent metalloproteinase in the Renin-Angiotensin-Aldosterone System (RAAS), responsible for the conversion of the inactive decapeptide angiotensin I to the potent vasoconstrictor angiotensin II.[7][8] Angiotensin II exerts its effects by binding to AT1 receptors, leading to vasoconstriction, increased aldosterone secretion, and consequently, an elevation in blood pressure.[7]
Indolaprilat competitively binds to the active site of ACE, preventing the binding of the natural substrate, angiotensin I.[9] This competitive inhibition reduces the formation of angiotensin II, leading to vasodilation and a decrease in blood pressure. Furthermore, ACE is also responsible for the degradation of bradykinin, a potent vasodilator. By inhibiting ACE, Indolaprilat increases the levels of bradykinin, which further contributes to its antihypertensive effect through vasodilation.[7]
Quantitative Data on ACE Inhibition
The inhibitory potency of Indolapril and its active metabolite, Indolaprilat, has been determined in vitro. The following table summarizes the available IC50 values for the inhibition of angiotensin-converting enzyme.
| Compound | Form | IC50 Value | Species |
| Indolapril | Monoester (Prodrug) | 1.7 x 10-7 M | Guinea-pig |
| Indolaprilat | Diacid (Active) | 2.6 x 10-9 M | Guinea-pig |
| Data sourced from Ryan MJ, et al. (1984).[1][4] |
Signaling Pathway: The Renin-Angiotensin-Aldosterone System (RAAS) and the Action of Indolapril
The following diagram illustrates the central role of ACE within the RAAS and the mechanism by which Indolaprilat exerts its inhibitory effect.
Caption: The Renin-Angiotensin-Aldosterone System and the inhibitory action of Indolaprilat.
Experimental Protocols: In Vitro ACE Inhibition Assay
The determination of the ACE inhibitory activity of compounds like Indolapril is commonly performed using the spectrophotometric method originally described by Cushman and Cheung. This assay is based on the quantification of hippuric acid (HA) formed from the substrate hippuryl-histidyl-leucine (HHL) by the action of ACE.
Principle
ACE catalyzes the hydrolysis of HHL to release hippuric acid and the dipeptide histidyl-leucine. The reaction is stopped, and the hippuric acid produced is extracted with an organic solvent (e.g., ethyl acetate). The amount of extracted hippuric acid is then quantified by measuring its absorbance at 228 nm. The inhibitory activity of a compound is determined by its ability to reduce the amount of hippuric acid formed.
Materials and Reagents
-
Angiotensin-Converting Enzyme (ACE) from rabbit lung
-
Hippuryl-L-histidyl-L-leucine (HHL)
-
This compound and/or Indolaprilat
-
Sodium borate buffer (50 mM, pH 8.3, containing 300 mM NaCl)
-
1 M HCl
-
Ethyl acetate
-
Deionized water
-
Spectrophotometer capable of measuring absorbance at 228 nm
-
Thermomixer or water bath
-
Centrifuge
Step-by-Step Procedure
-
Preparation of Solutions:
-
Enzyme Inhibition Reaction:
-
To a microcentrifuge tube, add 25 µL of the ACE solution.[10]
-
Add 25 µL of the inhibitor solution (or solvent for the negative control).[10]
-
Pre-incubate the mixture at 37°C for 3 minutes.[10]
-
Initiate the reaction by adding 25 µL of the HHL substrate solution.[10]
-
Incubate the reaction mixture at 37°C for 30 minutes with shaking.[10]
-
-
Reaction Termination and Extraction:
-
Stop the reaction by adding 50 µL of 1 M HCl.[10]
-
Add 1.5 mL of ethyl acetate to each tube and vortex vigorously to extract the hippuric acid.
-
Centrifuge the tubes to separate the aqueous and organic layers.
-
-
Quantification of Hippuric Acid:
-
Carefully transfer a defined volume of the upper ethyl acetate layer to a new tube.
-
Evaporate the ethyl acetate to dryness.
-
Reconstitute the dried hippuric acid in a known volume of deionized water or buffer.
-
Measure the absorbance of the solution at 228 nm using a spectrophotometer.
-
-
Calculation of ACE Inhibition:
-
The percentage of ACE inhibition is calculated using the following formula: % Inhibition = [1 - (Absorbance of sample / Absorbance of control)] x 100
-
Experimental Workflow
The following diagram outlines the typical workflow for an in vitro ACE inhibition screening assay.
Caption: Workflow for an in vitro ACE inhibition assay.
Conclusion
This compound, through its active metabolite Indolaprilat, is a potent and specific competitive inhibitor of angiotensin-converting enzyme. Its mechanism of action is well-defined within the context of the Renin-Angiotensin-Aldosterone System, leading to a reduction in the vasoconstrictor angiotensin II and an increase in the vasodilator bradykinin. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and professionals in the field of drug development, facilitating a deeper understanding of the biochemical and physiological effects of this important antihypertensive agent. Further research to determine the precise inhibition constant (Ki) of Indolaprilat would provide a more complete kinetic profile of its interaction with ACE.
References
- 1. Angiotensin-converting enzyme inhibitory assay [protocols.io]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. Antihypertensive effects of CI-907 (indolapril): a novel nonsulfhydryl angiotensin converting enzyme inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Indolapril (hydrochloride) - Immunomart [immunomart.org]
- 6. medkoo.com [medkoo.com]
- 7. ACE Inhibition Assay - Protocol - OneLab [onelab.andrewalliance.com]
- 8. Direct spectrophotometric measurement of angiotensin I-converting enzyme inhibitory activity for screening bioactive peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Idrapril | C11H18N2O5 | CID 65960 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. idpublications.org [idpublications.org]
An In-Depth Technical Guide to the Synthesis and Purification of Indolapril Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of Indolapril Hydrochloride, a potent, orally active, nonsulfhydryl angiotensin-converting enzyme (ACE) inhibitor. This document details the chemical synthesis, including key intermediates and reaction steps, as well as purification methodologies. Quantitative data is presented in structured tables, and experimental protocols are described to facilitate replication and further research.
Introduction
Indolapril, with the chemical name (2S,3aS,7aS)-1-(((S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl)-L-alanyl)octahydro-1H-indole-2-carboxylic acid, is a prodrug that is hydrolyzed in vivo to its active diacid metabolite, Indolaprilat. As an ACE inhibitor, it plays a crucial role in the management of hypertension and other cardiovascular conditions by modulating the Renin-Angiotensin-Aldosterone System (RAAS). This guide will focus on the chemical synthesis and purification processes necessary to obtain high-purity this compound (CI-907), the hydrochloride salt of Indolapril.
Mechanism of Action: Inhibition of the Renin-Angiotensin-Aldosterone System (RAAS)
Indolapril exerts its therapeutic effect by inhibiting the angiotensin-converting enzyme (ACE), a key enzyme in the Renin-Angiotensin-Aldosterone System (RAAS). The RAAS is a critical hormonal cascade that regulates blood pressure and fluid balance. The inhibition of ACE by Indolaprilat, the active form of Indolapril, disrupts this pathway, leading to vasodilation and a reduction in blood pressure.
Caption: The Renin-Angiotensin-Aldosterone System and the site of action for Indolapril.
Synthesis of this compound
The synthesis of this compound is a multi-step process that involves the preparation of two key intermediates followed by their coupling and subsequent conversion to the final hydrochloride salt. The overall synthetic scheme is presented below, followed by detailed experimental protocols for each major step.
Synthetic Workflow
Caption: General workflow for the synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of N-((S)-1-ethoxycarbonyl-3-phenylpropyl)-L-alanine
This key intermediate is synthesized via the reductive amination of ethyl 2-oxo-4-phenylbutanoate with L-alanine.
-
Materials: L-alanine, ethyl 2-oxo-4-phenylbutanoate, ethanol, palladium on carbon (10%), hydrogen gas.
-
Procedure: A solution of L-alanine and ethyl 2-oxo-4-phenylbutanoate in ethanol is prepared. 10% Palladium on carbon is added as a catalyst. The mixture is then subjected to hydrogenation at a pressure of 30 psi at room temperature overnight. Following the reaction, the catalyst is removed by filtration through celite. The solvent is evaporated under vacuum. The resulting residue is partitioned between chloroform and an aqueous 5% sodium bicarbonate solution. The aqueous layers are combined, acidified to a pH of 3.5 with dilute HCl, and then extracted multiple times with chloroform or ethyl acetate. The combined organic extracts are dried over magnesium sulfate, and the solvent is removed under vacuum to yield the product.
-
Yield: Approximately 96% with a purity of >98%.
Step 2: Synthesis of (2S,3aS,7aS)-Octahydro-1H-indole-2-carboxylic acid tert-butyl ester
This bicyclic amino acid derivative is prepared by the hydrogenation of indole-2-carboxylic acid followed by esterification.
-
Materials: Indole-2-carboxylic acid, acetic acid, platinum oxide (PtO₂), tert-butanol, di-tert-butyl dicarbonate (Boc₂O), triethylamine.
-
Procedure: Indole-2-carboxylic acid is dissolved in acetic acid, and platinum oxide is added as a catalyst. The mixture is hydrogenated at 60°C for 24 hours. The catalyst is then filtered off, and the solvent is evaporated. The resulting crude octahydro-1H-indole-2-carboxylic acid is then esterified. The crude acid is dissolved in a mixture of tert-butanol and triethylamine, and di-tert-butyl dicarbonate is added. The reaction is stirred at room temperature until completion. The solvent is removed under reduced pressure, and the residue is purified by column chromatography.
Step 3: Coupling, Deprotection, and Salt Formation to Yield this compound
The two key intermediates are coupled, followed by the removal of the tert-butyl protecting group and formation of the hydrochloride salt.
-
Materials: N-((S)-1-ethoxycarbonyl-3-phenylpropyl)-L-alanine, (2S,3aS,7aS)-Octahydro-1H-indole-2-carboxylic acid tert-butyl ester, dicyclohexylcarbodiimide (DCC), 1-hydroxybenzotriazole (HOBt), dichloromethane, trifluoroacetic acid (TFA), diethyl ether, hydrochloric acid (in diethyl ether).
-
Procedure:
-
Coupling: N-((S)-1-ethoxycarbonyl-3-phenylpropyl)-L-alanine and (2S,3aS,7aS)-Octahydro-1H-indole-2-carboxylic acid tert-butyl ester are dissolved in dichloromethane. The solution is cooled to 0°C, and 1-hydroxybenzotriazole and dicyclohexylcarbodiimide are added. The reaction mixture is stirred at 0°C for one hour and then at room temperature overnight. The precipitated dicyclohexylurea is filtered off, and the filtrate is concentrated. The residue is purified by flash chromatography on silica gel.
-
Deprotection: The purified tert-butyl ester of Indolapril is dissolved in dichloromethane and treated with trifluoroacetic acid at room temperature to remove the tert-butyl protecting group. The reaction is monitored by TLC. Upon completion, the solvent and excess TFA are removed under vacuum.
-
Salt Formation: The resulting free acid of Indolapril is dissolved in a minimal amount of diethyl ether and treated with a solution of hydrochloric acid in diethyl ether. The precipitated solid is collected by filtration, washed with cold diethyl ether, and dried under vacuum to afford this compound as a white solid.
-
Purification of this compound
The final purification of this compound is crucial to ensure its suitability for pharmaceutical use. The primary methods employed are column chromatography for the intermediate and recrystallization for the final product.
Purification Workflow
Caption: General purification workflow for this compound.
Purification Protocols
Column Chromatography of Indolapril tert-butyl ester:
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A gradient of ethyl acetate in hexane is typically used. The exact gradient will depend on the polarity of the impurities. A common starting point is 10% ethyl acetate in hexane, gradually increasing the polarity to 30-40% ethyl acetate.
-
Procedure: The crude product is dissolved in a minimal amount of dichloromethane and adsorbed onto a small amount of silica gel. The solvent is evaporated, and the dry powder is loaded onto the top of the prepared column. The column is then eluted with the mobile phase, and fractions are collected and analyzed by TLC to identify those containing the pure product.
Recrystallization of this compound:
-
Solvent System: A mixture of a good solvent and a poor solvent (anti-solvent) is often effective. For hydrochloride salts of similar compounds, a mixture of a polar protic solvent like ethanol or methanol and a less polar solvent like diethyl ether or diisopropyl ether can be used.
-
Procedure: The crude this compound is dissolved in a minimum amount of the hot "good" solvent (e.g., ethanol). The "poor" solvent (e.g., diethyl ether) is then added slowly until the solution becomes slightly turbid. The solution is then allowed to cool slowly to room temperature and then further cooled in an ice bath to induce crystallization. The resulting crystals are collected by filtration, washed with a small amount of the cold solvent mixture, and dried under vacuum.
Data Presentation
The following tables summarize key quantitative data related to the synthesis and properties of this compound and its intermediates.
Table 1: Synthesis of Key Intermediates
| Intermediate | Starting Materials | Catalyst/Reagents | Yield (%) | Purity (%) |
| N-((S)-1-ethoxycarbonyl-3-phenylpropyl)-L-alanine | L-alanine, Ethyl 2-oxo-4-phenylbutanoate | 10% Pd/C, H₂ | ~96 | >98 |
| (2S,3aS,7aS)-Octahydro-1H-indole-2-carboxylic acid | Indole-2-carboxylic acid | PtO₂, H₂ | - | - |
| (2S,3aS,7aS)-Octahydro-1H-indole-2-carboxylic acid t-butyl ester | (2S,3aS,7aS)-Octahydro-1H-indole-2-carboxylic acid | Boc₂O, TEA | - | - |
Table 2: Final Product Characteristics - this compound
| Property | Value |
| Chemical Formula | C₂₄H₃₅ClN₂O₅ |
| Molecular Weight | 467.00 g/mol |
| Appearance | White to off-white solid |
| Melting Point | Data not readily available in searches. |
| Solubility | Soluble in methanol, sparingly soluble in water. |
| Purity (by HPLC) | >99% (pharmaceutical grade) |
| Overall Yield | Data not readily available in searches. |
Conclusion
The synthesis and purification of this compound are well-established processes that rely on standard organic chemistry transformations. The key to a successful synthesis lies in the efficient preparation of the two main fragments and their subsequent clean coupling. Purification through a combination of chromatography and recrystallization is essential to achieve the high purity required for a pharmaceutical active ingredient. This guide provides a foundational understanding of these processes for researchers and professionals in the field of drug development. Further optimization of reaction conditions and purification techniques may lead to improved yields and more environmentally friendly processes.
The Pharmacokinetic Profile and Metabolic Transformation of Indolapril Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Indolapril hydrochloride is an orally active angiotensin-converting enzyme (ACE) inhibitor belonging to the prodrug class. Following administration, it undergoes metabolic activation to its pharmacologically active diacid metabolite, indolaprilat. This technical guide provides a comprehensive overview of the pharmacokinetics and metabolism of indolapril, synthesizing available data from preclinical and clinical investigations. The guide is intended to serve as a resource for researchers and professionals involved in drug development and cardiovascular pharmacology, offering detailed insights into the absorption, distribution, metabolism, and excretion (ADME) of this important therapeutic agent. Quantitative data are presented in tabular format for ease of comparison, and key experimental methodologies are described. Visual diagrams of the metabolic pathway and a representative experimental workflow are provided to facilitate understanding.
Introduction
Indolapril is a nonsulfhydryl ACE inhibitor developed for the treatment of hypertension. As a prodrug, indolapril itself possesses limited pharmacological activity. Its therapeutic efficacy is dependent on its biotransformation to the active metabolite, indolaprilat, which potently inhibits ACE, a key enzyme in the renin-angiotensin-aldosterone system (RAAS). Understanding the pharmacokinetic and metabolic fate of indolapril is crucial for optimizing its clinical use and for the development of future cardiovascular drugs.
Pharmacokinetics
The pharmacokinetic profile of indolapril has been characterized in various species, including rats, dogs, and humans. The key parameters are summarized below.
Absorption
Following oral administration, indolapril is absorbed from the gastrointestinal tract. Studies in rats and dogs have reported an absolute oral bioavailability of approximately 24%[1].
Distribution
Indolapril exhibits a notable volume of distribution. Following intravenous administration, the volume of distribution has been determined to be 2.7 L/kg in rats and 0.8 L/kg in dogs[1]. An important characteristic of indolapril is its lack of binding to plasma proteins[1].
Metabolism
The primary metabolic pathway for indolapril is its conversion to the active metabolite, indolaprilat. This biotransformation is a hydrolysis reaction, cleaving the ethyl ester group to form the corresponding dicarboxylic acid.
The metabolic activation of indolapril is catalyzed by carboxylesterase 1 (CES1), a major hydrolase found predominantly in the liver[1][2][3][4].
Excretion
The elimination of indolapril and its active metabolite occurs primarily through the kidneys.
Quantitative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters of indolapril and indolaprilat in different species.
Table 1: Pharmacokinetic Parameters of Indolapril after Intravenous Administration (1 mg/kg)
| Species | Elimination Half-life (t½) (min) | Systemic Clearance (mL/min/kg) | Volume of Distribution (Vd) (L/kg) |
| Rat | 96 | 19.6 | 2.7 |
| Dog | 52 | 9.5 | 0.8 |
Data sourced from[1]
Table 2: Pharmacokinetic Parameters of Indolapril after Oral Administration (~2 mg/kg)
| Species | Peak Plasma Concentration (Cmax) (ng/mL) | Area Under the Curve (AUC) (µg·min/mL) | Elimination Half-life (t½) (min) |
| Rat | 182 | 25 | 82 |
| Dog | 567 | 85 | 54 |
| Human | 726 | 182 | 174 |
Data sourced from[1]
Experimental Protocols
This section outlines representative methodologies for key experiments in the pharmacokinetic and metabolic evaluation of indolapril.
Preclinical Pharmacokinetic Study in Rats (Oral and Intravenous Administration)
A standard preclinical pharmacokinetic study in rats would typically follow the workflow illustrated below.
Protocol Details:
-
Animals: Male Sprague-Dawley rats are typically used. Animals are acclimatized to laboratory conditions before the study.
-
Housing: Animals are housed in controlled environments with regulated temperature, humidity, and light-dark cycles.
-
Fasting: Animals are fasted overnight before dosing, with water provided ad libitum.
-
Dose Administration:
-
Oral (PO): this compound is dissolved in a suitable vehicle (e.g., water or saline) and administered by oral gavage.
-
Intravenous (IV): A sterile solution of this compound is administered via the tail vein.
-
-
Blood Sampling: Blood samples are collected at predetermined time points (e.g., pre-dose, and at various intervals post-dose) into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Preparation: Blood samples are centrifuged to separate plasma, which is then stored frozen until analysis.
Analytical Method for Quantification in Plasma (LC-MS/MS)
A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is typically employed for the simultaneous quantification of indolapril and indolaprilat in plasma.
-
Sample Preparation: Plasma samples are prepared by protein precipitation with a solvent like acetonitrile, followed by centrifugation. The supernatant is then collected for analysis.
-
Chromatography: Separation is achieved on a C18 reverse-phase column with a gradient mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile or methanol).
-
Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for indolapril and indolaprilat are monitored for quantification. An internal standard is used to ensure accuracy and precision.
Human Oral Bioavailability Study
A typical clinical study to assess the oral bioavailability of indolapril would involve a single-dose, open-label design in healthy volunteers.
-
Study Population: A cohort of healthy adult male and female volunteers meeting specific inclusion and exclusion criteria.
-
Study Design: A single-center, non-randomized, open-label study.
-
Dosing: A single oral dose of this compound is administered to fasted subjects.
-
Blood Sampling: Serial blood samples are collected at predefined time points before and after drug administration.
-
Analysis: Plasma concentrations of indolapril and indolaprilat are determined using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Pharmacokinetic parameters such as Cmax, Tmax, AUC, and t½ are calculated from the plasma concentration-time data.
In Vitro Metabolism Assay
To confirm the enzymatic pathway of indolapril's conversion to indolaprilat, an in vitro assay using human liver microsomes or recombinant carboxylesterases can be performed.
-
Incubation: Indolapril is incubated with human liver microsomes or recombinant CES1 in a buffer system containing necessary cofactors.
-
Reaction Termination: The reaction is stopped at various time points by adding a quenching solution (e.g., cold acetonitrile).
-
Analysis: The formation of indolaprilat is quantified using a validated LC-MS/MS method.
-
Data Analysis: The rate of metabolite formation is calculated to determine the kinetic parameters of the enzymatic reaction.
Conclusion
This compound is a prodrug that is metabolically activated by carboxylesterase 1 to its active form, indolaprilat. It exhibits predictable pharmacokinetic properties, with an oral bioavailability of approximately 24% in preclinical species. The primary route of elimination is renal. The information presented in this guide provides a foundational understanding of the pharmacokinetic and metabolic characteristics of indolapril, which is essential for its continued study and clinical application in the management of cardiovascular diseases. The detailed methodologies and visual representations are intended to aid researchers in the design and interpretation of future studies in this area.
References
- 1. [PDF] In Vitro Drug Metabolism by Human Carboxylesterase 1: Focus on Angiotensin-Converting Enzyme Inhibitors | Semantic Scholar [semanticscholar.org]
- 2. In vitro drug metabolism by human carboxylesterase 1: focus on angiotensin-converting enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The Impact of Carboxylesterases in Drug Metabolism and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Chemical and Physical Properties of Indolapril Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the known chemical and physical properties of Indolapril Hydrochloride, a nonsulfhydryl angiotensin-converting enzyme (ACE) inhibitor. The information is curated for a technical audience to support research and development activities. Data is presented in structured tables, and detailed experimental protocols for key physicochemical analyses are provided.
Chemical Identity and Structure
This compound, with the CAS number 80828-32-6, is the hydrochloride salt of Indolapril.[1][2] It functions as a prodrug that is metabolized into its active diacid form, Indolaprilat, which is a potent inhibitor of the angiotensin-converting enzyme.[]
| Identifier | Data |
| IUPAC Name | (2S,3aS,7aS)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid;hydrochloride[2][] |
| Synonyms | CI-907, Indolapril HCl, REV 6000A(SS)[2][][4] |
| CAS Number | 80828-32-6[1][2] |
| Molecular Formula | C₂₄H₃₅ClN₂O₅[2][][5] |
| SMILES | Cl.CCOC(=O)--INVALID-LINK--N--INVALID-LINK--C(=O)N2[C@H]3CCCC[C@H]3C[C@H]2C(=O)O[][5] |
| InChI Key | QNSWMJYOGMUVGO-PABIKWFMSA-N[2][] |
Physicochemical Properties
The physicochemical characteristics of an active pharmaceutical ingredient (API) are critical for its formulation, delivery, and pharmacokinetic profile.
| Property | Value / Description |
| Molecular Weight | 467.00 g/mol [2][][5] |
| Appearance | A white to off-white powder or crystalline solid.[] |
| Melting Point | Not explicitly reported in the searched literature. A standard protocol for determination is provided in Section 4.1. For context, the related ACE inhibitor Enalaprilat has a melting point of 148-151 °C.[6] |
| Solubility | Soluble in DMSO.[][5] Detailed aqueous solubility across the physiological pH range is not widely published and should be determined experimentally using the protocol in Section 4.2. |
| pKa | Not explicitly reported in the searched literature. A standard protocol for determination is provided in Section 4.3. For context, the related ACE inhibitor Trandolapril has pKa values of 3.8 (strongest acidic) and 5.21 (strongest basic).[7] |
Mechanism of Action: Inhibition of the Renin-Angiotensin-Aldosterone System (RAAS)
Indolapril is an angiotensin-converting enzyme (ACE) inhibitor. Its therapeutic effect as an antihypertensive agent is primarily achieved by suppressing the Renin-Angiotensin-Aldosterone System (RAAS). ACE is a key enzyme that catalyzes the conversion of the inactive decapeptide angiotensin I to the potent vasoconstrictor angiotensin II. Angiotensin II also stimulates the secretion of aldosterone, which promotes sodium and water retention. By inhibiting ACE, the active metabolite Indolaprilat decreases the levels of angiotensin II, leading to vasodilation (a decrease in peripheral vascular resistance) and reduced aldosterone secretion, which collectively lower blood pressure.[8]
Experimental Protocols
This protocol outlines the determination of the melting range of a solid API, a key indicator of purity.[9][10]
-
Sample Preparation: The this compound sample must be finely powdered and thoroughly dried in a desiccator over a suitable drying agent for at least 24 hours to ensure no residual solvent or moisture is present.[9]
-
Capillary Loading: A small amount of the dried powder is introduced into an open-ended capillary tube (e.g., 0.8-1.2 mm internal diameter). The tube is tapped gently on a hard surface to tightly pack the sample into a column of 2.5-3.5 mm at the sealed bottom.[9]
-
Instrumentation: The loaded capillary is placed into a calibrated melting point apparatus with an electrically heated metal block.[9][11]
-
Measurement:
-
For an unknown melting point, a rapid preliminary heating (10-20 °C/min) is performed to find an approximate range.[12]
-
For the precise measurement, the apparatus is pre-heated to a temperature approximately 5-10 °C below the expected onset of melting.[9][12]
-
The temperature is then ramped at a slow, controlled rate (typically 1-2 °C/min) to ensure thermal equilibrium.[9][10]
-
-
Data Recording: Two temperatures are recorded:
-
Onset Point: The temperature at which the substance first shows signs of melting (e.g., collapse of the column).[9]
-
Clear Point: The temperature at which the substance becomes completely liquid.[9] The result is reported as the melting range (Onset to Clear Point). The procedure should be repeated at least twice for consistency.
-
This method is the gold standard for determining the thermodynamic equilibrium solubility of an API, which is essential for Biopharmaceutics Classification System (BCS) categorization.[13][14]
-
Media Preparation: Prepare aqueous buffer solutions across the physiological range (e.g., pH 1.2, 4.5, and 6.8) as specified by regulatory guidelines (e.g., WHO, FDA).[15][16]
-
Sample Addition: Add an excess amount of solid this compound to a flask containing a known volume of the prepared buffer. The excess solid ensures that a saturated solution is achieved.[13] The pH of the resulting suspension should be verified.[13]
-
Equilibration: Seal the flasks and place them in a temperature-controlled shaker or agitator set to 37 ± 1 °C.[15][16] The samples are agitated for a predetermined period (e.g., 24-72 hours). Equilibrium is confirmed when the concentration of the dissolved drug in samples taken at different time points (e.g., 24h and 48h) remains constant.[15]
-
Phase Separation: After equilibration, the undissolved solid must be separated from the saturated solution. This is typically achieved by centrifugation at high speed, followed by filtration of the supernatant through a suitable, non-binding filter (e.g., 0.45 µm PVDF).
-
Analysis: The concentration of this compound in the clear, saturated filtrate is quantified using a validated analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection, as it can separate the API from any potential impurities or degradants.[13]
-
Reporting: The experiment is performed in triplicate for each pH condition, and the solubility is reported in mg/mL or mol/L.[15]
The acid dissociation constant (pKa) is crucial for predicting the ionization state of a drug at different physiological pH values, which affects its solubility, absorption, and distribution.[17][18]
-
Instrument Calibration: A potentiometer or pH meter is calibrated using at least three standard aqueous buffers (e.g., pH 4, 7, and 10) to ensure accurate pH measurements.[19]
-
Sample Preparation: A precise amount of this compound is dissolved in purified water to a known concentration (e.g., 1 mM).[19] If solubility is limited, a co-solvent system (e.g., methanol-water) may be used, and the aqueous pKa is determined by extrapolation.[18][20] The ionic strength of the solution is kept constant using a background electrolyte like 0.15 M KCl.[19]
-
Titration: The sample solution is placed in a temperature-controlled vessel and titrated with a standardized solution of 0.1 M NaOH (for acidic groups) or 0.1 M HCl (for basic groups). The titrant is added in small, precise increments.[19]
-
Data Acquisition: The pH of the solution is recorded after each addition of titrant, allowing the system to reach equilibrium.
-
Analysis: The resulting data is plotted as a titration curve (pH vs. volume of titrant). The pKa value corresponds to the pH at the half-equivalence point, which is identified as the inflection point on the curve.[17] The analysis should be repeated at least three times to ensure reproducibility.[19]
Experimental and Analytical Workflow Visualization
The characterization of this compound follows a logical workflow, starting from the pure API and proceeding through various analytical tests to build a complete physicochemical profile.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. Indolapril (hydrochloride) - Immunomart [immunomart.org]
- 6. Enalaprilat | C18H24N2O5 | CID 5462501 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. thinksrs.com [thinksrs.com]
- 10. chem.ucalgary.ca [chem.ucalgary.ca]
- 11. thinksrs.com [thinksrs.com]
- 12. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 13. dissolutiontech.com [dissolutiontech.com]
- 14. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]
- 15. who.int [who.int]
- 16. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 17. medwinpublishers.com [medwinpublishers.com]
- 18. enamine.net [enamine.net]
- 19. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 20. diposit.ub.edu [diposit.ub.edu]
Indolapril Hydrochloride: A Comprehensive Technical Guide to its Solubility in Aqueous and Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the solubility of indolapril hydrochloride in a range of aqueous and organic solvents. This compound is a prodrug and a potent, non-sulfhydryl angiotensin-converting enzyme (ACE) inhibitor. A thorough understanding of its solubility is critical for its formulation, delivery, and bioavailability. This document compiles available data, outlines experimental protocols for solubility determination, and visualizes the relevant biological pathway.
Core Solubility Data
The solubility of a drug substance is a fundamental physicochemical property that influences its absorption, distribution, metabolism, and excretion (ADME) profile. The following tables summarize the available quantitative and qualitative solubility data for this compound and related ACE inhibitors.
Quantitative Solubility of this compound and Structurally Similar Compounds
| Compound | Solvent | Solubility (mg/mL) | Temperature (°C) | Citation |
| This compound | Dimethyl Sulfoxide (DMSO) | ~4.67 (10 mM) | Not Specified | [1] |
| Imidapril Hydrochloride | Dimethyl Sulfoxide (DMSO) | ~25 | Not Specified | [2] |
| Imidapril Hydrochloride | Dimethylformamide (DMF) | ~15 | Not Specified | [2] |
| Imidapril Hydrochloride | Ethanol | ~0.25 | Not Specified | [2] |
| Imidapril Hydrochloride | Phosphate-Buffered Saline (PBS, pH 7.2) | ~1 | Not Specified | [2] |
| Phencyclidine Hydrochloride | Methanol | 30 | Not Specified | [3] |
| Phencyclidine Hydrochloride | 0.1N Hydrochloric Acid | 18.4 | Not Specified | [3] |
| Phencyclidine Hydrochloride* | Water | 11.2 | Not Specified | [3] |
*Note: Data for Phencyclidine Hydrochloride is included to provide a representative example of a hydrochloride salt's solubility in aqueous and simple organic solvents, as direct quantitative aqueous data for this compound was not available in the searched literature.
Qualitative Solubility of this compound
| Solvent | Solubility | Citation |
| Dimethyl Sulfoxide (DMSO) | Soluble | [4] |
Experimental Protocols for Solubility Determination
The determination of a drug's solubility is a crucial step in pre-formulation studies. The "shake-flask" method is the gold standard for determining equilibrium solubility due to its precision and reliability.
Protocol: Equilibrium Solubility Determination via Shake-Flask Method
1. Objective: To determine the equilibrium solubility of this compound in a specified solvent.
2. Materials:
-
This compound powder
-
Solvent of interest (e.g., Water, 0.1N HCl, Ethanol, Methanol, DMSO)
-
Scintillation vials or glass flasks with screw caps
-
Calibrated analytical balance
-
Orbital shaker or rotator in a temperature-controlled environment
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
3. Methodology:
-
Preparation of Solvent: Prepare the desired solvent system. For aqueous solutions, ensure the pH is accurately adjusted and buffered if necessary.
-
Addition of Excess Solute: Add an excess amount of this compound to a pre-weighed vial. The excess solid should be visually apparent.
-
Equilibration: Tightly cap the vials and place them in an orbital shaker set at a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the suspensions to settle. Centrifuge the vials at a high speed to pellet the excess solid.
-
Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles.
-
Dilution: Accurately dilute the filtered solution with the appropriate mobile phase to a concentration within the calibrated range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of dissolved this compound.
-
Calculation: Calculate the solubility in mg/mL using the determined concentration and the dilution factor.
Workflow for Solubility Determination
Caption: Experimental workflow for determining drug solubility.
Mechanism of Action: The Renin-Angiotensin-Aldosterone System (RAAS)
Indolapril, as an ACE inhibitor, exerts its therapeutic effect by modulating the Renin-Angiotensin-Aldosterone System (RAAS). The following diagram illustrates this signaling pathway.
Caption: Inhibition of ACE by Indolapril within the RAAS pathway.
By inhibiting ACE, Indolapril prevents the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. This leads to vasodilation and reduced aldosterone secretion, ultimately resulting in a decrease in blood pressure.
References
The Discovery and Developmental Saga of Indolapril Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Indolapril Hydrochloride (also known as CI-907) is a potent, orally active, non-sulfhydryl angiotensin-converting enzyme (ACE) inhibitor. Developed by Warner-Lambert Co., it emerged from a research program aimed at identifying novel antihypertensive agents with improved side-effect profiles compared to earlier ACE inhibitors. This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and preclinical development of Indolapril. Despite promising preclinical findings, the development of Indolapril was discontinued at the preclinical stage.[1] This document consolidates the available scientific data, including quantitative preclinical results, detailed (where available) experimental methodologies, and relevant biological pathways to serve as a comprehensive resource for researchers in cardiovascular drug discovery and development.
Introduction: The Quest for Novel ACE Inhibitors
The renin-angiotensin-aldosterone system (RAAS) is a critical physiological regulator of blood pressure and fluid homeostasis. The angiotensin-converting enzyme (ACE), a key component of this system, catalyzes the conversion of the inactive decapeptide angiotensin I to the potent vasoconstrictor angiotensin II. Consequently, inhibition of ACE became a cornerstone of antihypertensive therapy. Following the success of the first-generation sulfhydryl-containing ACE inhibitor, captopril, research efforts intensified to develop second-generation, non-sulfhydryl agents to mitigate some of the side effects associated with the thiol group. This led to the development of a new class of drugs, including enalapril and lisinopril. It was within this competitive landscape that Indolapril was designed and synthesized.
Synthesis and Structure-Activity Relationships
The synthesis of Indolapril and related compounds was first described by Blankley et al. in the Journal of Medicinal Chemistry in 1987. The core of the discovery was the replacement of the proline moiety, common in many ACE inhibitors, with saturated bicyclic amino acids. This structural modification aimed to enhance potency and explore new structure-activity relationships.
General Synthetic Approach
While the full experimental details from the primary literature were not accessible for this review, the general synthetic scheme can be inferred from the publication's abstract and related literature on similar ACE inhibitors.
The synthesis of Indolapril involves the coupling of two key intermediates:
-
(2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid, the novel bicyclic amino acid.
-
N-[(S)-1-ethoxycarbonyl-3-phenylpropyl]-L-alanine.
The coupling of these two fragments, likely via a peptide bond formation reaction, would yield the monoester prodrug, Indolapril. Subsequent hydrolysis of the ethyl ester would produce the active diacid metabolite. The final product would then be converted to its hydrochloride salt for improved stability and formulation.
Mechanism of Action: Inhibition of the Renin-Angiotensin-Aldosterone System
Indolapril, like other drugs in its class, is a prodrug that is hydrolyzed in vivo to its active diacid form, Indolaprilat. Indolaprilat is a potent and specific inhibitor of the angiotensin-converting enzyme. By blocking ACE, Indolaprilat prevents the conversion of angiotensin I to angiotensin II. This interruption of the RAAS cascade leads to several physiological effects that contribute to its antihypertensive action:
-
Reduced Vasoconstriction: The decrease in angiotensin II levels leads to vasodilation of both arteries and veins, reducing peripheral vascular resistance and, consequently, blood pressure.
-
Decreased Aldosterone Secretion: Lower levels of angiotensin II result in reduced stimulation of the adrenal cortex to produce aldosterone. This leads to decreased sodium and water retention by the kidneys, contributing to a reduction in blood volume and pressure.
-
Increased Bradykinin Levels: ACE is also responsible for the degradation of bradykinin, a potent vasodilator. Inhibition of ACE leads to an accumulation of bradykinin, which may further contribute to the blood pressure-lowering effect of Indolapril.
Signaling Pathway
The following diagram illustrates the Renin-Angiotensin-Aldosterone System and the point of intervention for Indolapril.
Caption: The Renin-Angiotensin-Aldosterone System and the inhibitory action of Indolapril.
Preclinical Development
Indolapril underwent a series of preclinical studies to evaluate its efficacy and safety. These studies demonstrated its potential as a potent antihypertensive agent.
In Vitro ACE Inhibition
The inhibitory activity of Indolapril (as the prodrug monoester) and its active diacid metabolite was assessed in guinea-pig serum. The results showed that the diacid form is significantly more potent than the prodrug.[2]
| Compound | IC50 (M) in Guinea-Pig Serum |
| Indolapril (Monoester) | 1.7 x 10-7 |
| Indolaprilat (Diacid) | 2.6 x 10-9 |
| Table 1: In Vitro ACE Inhibitory Activity of Indolapril and its Active Metabolite.[2] |
In Vivo Antihypertensive Activity
The antihypertensive effects of Indolapril were evaluated in several animal models of hypertension.
In this renin-dependent model of hypertension, single daily oral doses of Indolapril produced a dose-dependent reduction in blood pressure. A dose of 3 mg/kg was sufficient to lower blood pressure to normotensive levels.[2][3]
| Oral Dose (mg/kg) | Outcome |
| 0.03 - 30 | Dose-dependent decrease in blood pressure |
| 3 | Blood pressure normalized |
| Table 2: Antihypertensive Effects of Indolapril in 2K1C Hypertensive Rats.[2][3] |
In this model, which mimics essential hypertension in humans, subacute administration of Indolapril also demonstrated significant blood pressure-lowering effects.[2][3]
| Oral Dose (mg/kg/day) | Duration | Outcome |
| 30 | 5 days | Significant decrease in blood pressure |
| Table 3: Antihypertensive Effects of Indolapril in Spontaneously Hypertensive Rats.[2][3] |
In a canine model of hypertension, Indolapril was also effective in reducing blood pressure.[2][3]
| Oral Dose (mg/kg) | Outcome |
| 10 | Normalized blood pressure |
| Table 4: Antihypertensive Effects of Indolapril in Renal Hypertensive Dogs.[2][3] |
Comparative Studies
Preclinical studies compared the effects of Indolapril with enalapril in diuretic-pretreated renal hypertensive dogs. For equivalent reductions in blood pressure, Indolapril was associated with a smaller increase in heart rate compared to enalapril.[2]
Experimental Protocols
Detailed experimental protocols for the preclinical studies were not fully available in the accessed literature. The following descriptions are based on standard pharmacological methods for evaluating antihypertensive agents.
The ACE inhibitory activity is typically determined by measuring the rate of substrate conversion by ACE in the presence and absence of the inhibitor. A common method involves using a synthetic substrate, such as Hippuryl-Histidyl-Leucine (HHL), and quantifying the amount of hippuric acid produced spectrophotometrically. The IC50 value, the concentration of inhibitor required to reduce ACE activity by 50%, is then calculated.
Caption: A generalized workflow for an in vitro ACE inhibition assay.
Two-Kidney, One-Clip (2K1C) Goldblatt Hypertensive Rat Model: This model is created by partially constricting one renal artery with a silver clip, leaving the contralateral kidney untouched. This induces the renin-angiotensin system, leading to hypertension. Blood pressure is typically measured directly via an arterial catheter or indirectly using the tail-cuff method.
Spontaneously Hypertensive Rat (SHR) Model: The SHR is a genetically hypertensive strain that serves as a model for essential hypertension. Animals are typically used at an age when hypertension is well-established. Blood pressure measurements are performed as described for the 2K1C model.
Renal Hypertensive Dog Model: Hypertension is induced in dogs, often by renal artery constriction. The animals are frequently pre-treated with a diuretic to stimulate the renin-angiotensin system. Blood pressure is monitored, often telemetrically, before and after drug administration.
Developmental History and Discontinuation
Indolapril (CI-907) was part of a productive research program at Warner-Lambert that also yielded another potent ACE inhibitor, Quinapril (CI-906).[4] Both compounds showed promising preclinical profiles as specific, potent, and orally active ACE inhibitors.[4] While Quinapril (Accupril®) went on to be successfully developed and marketed, the clinical development of Indolapril was discontinued at the preclinical stage.[1] The specific reasons for this decision are not detailed in the available public literature but could be due to a variety of factors common in drug development, such as unfavorable pharmacokinetic or toxicological findings that emerged during later-stage preclinical evaluation, or a strategic decision to prioritize the development of Quinapril.
Conclusion
This compound was a promising non-sulfhydryl ACE inhibitor that demonstrated potent in vitro and in vivo activity in preclinical studies. Its discovery and early development contributed to the growing understanding of the structure-activity relationships of this important class of antihypertensive agents. Although its journey to the clinic was halted, the scientific knowledge gained from its investigation remains a valuable part of the history of cardiovascular drug discovery. This technical guide has summarized the key milestones in the discovery and preclinical development of Indolapril, providing a resource for researchers and professionals in the field.
References
- 1. Indolapril - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. Antihypertensive effects of CI-907 (indolapril): a novel nonsulfhydryl angiotensin converting enzyme inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antihypertensive profile of the angiotensin-converting enzyme inhibitors CI-906 and CI-907 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CI-906 and CI-907: new orally active nonsulfhydryl angiotensin-converting enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
In vitro enzymatic assays for Indolapril Hydrochloride activity
An In-Depth Technical Guide to In Vitro Enzymatic Assays for Indolapril Hydrochloride Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core in vitro enzymatic assays used to characterize the activity of this compound, a potent, orally active, nonsulfhydryl angiotensin-converting enzyme (ACE) inhibitor.[1][2] Indolapril is a prodrug that is hydrolyzed in vivo to its active diacid form, Indolaprilat, which is a highly potent inhibitor of ACE.[1] This document details the underlying principles, experimental protocols, and data presentation for determining the inhibitory potency of this compound.
The Renin-Angiotensin System (RAS) and Mechanism of Action
Indolapril's therapeutic effect stems from its inhibition of the Angiotensin-Converting Enzyme (ACE), a key component of the Renin-Angiotensin System (RAS).[3][4] The RAS is a critical hormonal cascade that regulates blood pressure and electrolyte balance.[5] As illustrated below, ACE converts the inactive decapeptide Angiotensin I into the potent vasoconstrictor Angiotensin II.[5] Angiotensin II also stimulates the secretion of aldosterone, which promotes sodium and water retention, further increasing blood pressure.[3][4] By inhibiting ACE, Indolaprilat prevents the formation of Angiotensin II, leading to vasodilation and a reduction in blood pressure.[5]
Indolapril itself is a monoester prodrug, which is metabolically converted into the more potent diacid form, Indolaprilat.[1]
Quantitative Inhibitory Activity
The potency of an inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%. The IC50 values for both the prodrug and the active diacid form of Indolapril have been determined in guinea-pig serum.[1]
| Compound | Form | IC50 Value (M) | Source |
| Indolapril | Prodrug (Monoester) | 1.7 x 10⁻⁷ | [1] |
| Indolaprilat | Active (Diacid) | 2.6 x 10⁻⁹ | [1] |
In Vitro Enzymatic Assay Protocols
The activity of this compound is assessed by measuring its ability to inhibit ACE-catalyzed reactions. The two most common in vitro methods are fluorometric and spectrophotometric assays.
Fluorometric ACE Inhibition Assay
This method is highly sensitive and relies on the cleavage of a synthetic, internally quenched fluorescent substrate by ACE.[6] The substrate, such as o-aminobenzoylglycyl-p-nitrophenylalanyl-proline, is non-fluorescent. Upon cleavage by ACE, a fluorescent product (o-aminobenzoylglycine) is released, and the increase in fluorescence can be monitored over time.[6][7]
Experimental Protocol: Fluorometric Assay
This protocol is a synthesized example based on commercially available kits and published methods.[3][8]
-
Reagent Preparation :
-
Assay Buffer : Prepare a suitable buffer, often Tris-based, at pH 8.3, containing ZnCl₂.[7] Commercially available kits provide a ready-to-use assay buffer.[3]
-
ACE Enzyme : Dilute a stock solution of ACE (e.g., from rabbit lung) in the assay buffer to the desired working concentration.[7]
-
Substrate : Prepare a stock solution of the fluorogenic substrate. Dilute it in assay buffer to the final working concentration just before use. Protect from light.[3]
-
Inhibitor (Indolapril) : Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then perform serial dilutions in the assay buffer to create a range of concentrations for IC50 determination.
-
Positive Control : A known ACE inhibitor like Lisinopril or Captopril should be used as a positive control.[8]
-
-
Assay Procedure (96-well plate format) :
-
Bring all reagents and the microplate to the assay temperature (typically 37°C).[3][8]
-
To appropriate wells, add 40 µL of ACE working solution.
-
To the sample wells, add 10 µL of the corresponding Indolapril dilution.[8]
-
To the positive control wells, add 10 µL of the control inhibitor.
-
To the negative control (100% activity) wells, add 10 µL of assay buffer.
-
To the blank wells (no enzyme), add 50 µL of assay buffer.
-
Pre-incubate the plate at 37°C for 5-10 minutes.[8]
-
Initiate the reaction by adding 50 µL of the substrate working solution to all wells except the blank. The final volume should be 100 µL.[3][8]
-
Immediately place the plate in a fluorescence microplate reader.
-
-
Data Acquisition and Analysis :
-
Measure the fluorescence in kinetic mode for at least 5 minutes, with readings taken every minute.[8] Use an excitation wavelength of ~320 nm and an emission wavelength of ~405 nm.[3][8]
-
Calculate the reaction rate (V) for each well by determining the slope of the linear portion of the fluorescence vs. time plot.
-
Calculate the percentage of ACE inhibition for each Indolapril concentration using the following formula:
-
% Inhibition = [(V_control - V_inhibitor) / V_control] x 100
-
Where V_control is the rate of the negative control and V_inhibitor is the rate in the presence of Indolapril.
-
-
Plot the % Inhibition against the logarithm of the Indolapril concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Spectrophotometric (Colorimetric) ACE Inhibition Assay
This classic method uses the substrate hippuryl-L-histidyl-L-leucine (HHL).[5][9] ACE cleaves HHL to form hippuric acid (HA) and the dipeptide histidyl-leucine.[10] The amount of HA produced is then quantified. A common detection method involves stopping the reaction with acid and then reacting the HA with pyridine and benzene sulfonyl chloride (BSC) to produce a yellow-colored complex that can be measured at 410 nm.[11]
Experimental Protocol: Spectrophotometric Assay
This protocol is based on the method described by Balasubramanian et al. (2009).[11]
-
Reagent Preparation :
-
Assay Buffer : 0.05 M Sodium Borate buffer containing 0.3 M NaCl, pH 8.2.
-
ACE Enzyme : Prepare a working solution of ACE enzyme extract in the assay buffer.
-
Substrate : Prepare a 5 mM solution of Hippuryl-Histidyl-Leucine (HHL) in the assay buffer.
-
Inhibitor (Indolapril) : Prepare serial dilutions of this compound in the assay buffer.
-
Stopping Reagent : 1 M HCl.
-
Color Reagents : Pyridine and Benzene Sulfonyl Chloride (BSC).
-
-
Assay Procedure :
-
In a microcentrifuge tube or well of a 96-well plate, combine 125 µL of assay buffer, 25 µL of the ACE enzyme solution, and 25 µL of the Indolapril dilution (or buffer for control).
-
Pre-incubate the mixture at 37°C for 10 minutes.[11]
-
Initiate the enzymatic reaction by adding 50 µL of the 5 mM HHL substrate solution.[11]
-
Incubate the reaction mixture at 37°C for 30 minutes.[11]
-
Stop the reaction by adding 200 µL of 1 M HCl.[11]
-
For color development, add 400 µL of pyridine followed by 200 µL of BSC, mixing after each addition.[11]
-
Cool the mixture on ice to stabilize the color.
-
-
Data Acquisition and Analysis :
-
Measure the absorbance of the resulting yellow color at 410 nm using a spectrophotometer or microplate reader.[11]
-
Create a standard curve using known concentrations of hippuric acid (HA) to quantify the amount of HA produced in each reaction.
-
Calculate the percentage of ACE inhibition for each Indolapril concentration using the formula:
-
% Inhibition = [(A_control - A_inhibitor) / A_control] x 100
-
Where A_control is the absorbance of the negative control and A_inhibitor is the absorbance in the presence of Indolapril.
-
-
Plot the % Inhibition against the logarithm of the Indolapril concentration and fit the data to determine the IC50 value.
-
References
- 1. Antihypertensive effects of CI-907 (indolapril): a novel nonsulfhydryl angiotensin converting enzyme inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. 血管紧张素 I 转换酶(ACE)活性测试试剂盒(荧光) sufficient for 200 fluorometric tests | Sigma-Aldrich [sigmaaldrich.com]
- 5. ACE Inhibition Assay - Protocol - OneLab [onelab.andrewalliance.com]
- 6. A fluorescence-based protocol for quantifying angiotensin-converting enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ACE-inhibitory activity assay: IC50 [protocols.io]
- 8. ACE Inhibition Assay [bio-protocol.org]
- 9. Direct spectrophotometric measurement of angiotensin I-converting enzyme inhibitory activity for screening bioactive peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Note: A Stability-Indicating HPLC Method for the Quantification of Indolapril Hydrochloride
Introduction
Indolapril Hydrochloride is an orally active, non-sulfhydryl angiotensin-converting enzyme (ACE) inhibitor used in the management of hypertension.[1][2][3] Accurate and precise quantification of this compound in bulk drug and pharmaceutical dosage forms is critical for ensuring its quality, safety, and efficacy. This application note describes a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of this compound. The method is also capable of separating the active pharmaceutical ingredient (API) from its degradation products formed under various stress conditions, as stipulated by the International Council for Harmonisation (ICH) guidelines.[4][5]
Chemical Information
| Parameter | Value |
| Chemical Name | (2S,3aS,7aS)-1-((S)-2-(((S)-1-Ethoxy-1-oxo-4-phenylbutan-2-yl)amino)propanoyl)octahydro-1H-indole-2-carboxylic Acid Hydrochloride |
| Molecular Formula | C24H35ClN2O5[] |
| Molecular Weight | 467.00 g/mol [2][] |
| CAS Number | 80828-32-6[2][] |
Experimental Protocol
1. Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV-Vis detector is suitable for this method.
| Parameter | Recommended Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 column (e.g., Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile and 0.02 M Potassium Dihydrogen Phosphate buffer (pH adjusted to 3.0 with orthophosphoric acid) in a gradient elution mode. |
| Gradient Program | Time (min) |
| 0 | |
| 10 | |
| 12 | |
| 15 | |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 215 nm |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
| Diluent | Mobile Phase |
2. Preparation of Solutions
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to achieve concentrations in the range of 1-20 µg/mL.
-
Sample Preparation (for Tablets):
-
Weigh and powder not fewer than 20 tablets.
-
Transfer a quantity of powder equivalent to 10 mg of this compound to a 100 mL volumetric flask.
-
Add approximately 70 mL of diluent and sonicate for 15 minutes to ensure complete dissolution.
-
Dilute to volume with the diluent and mix well.
-
Filter the solution through a 0.45 µm syringe filter before injection.[7][8][9]
-
3. Forced Degradation Studies
Forced degradation studies are essential to demonstrate the stability-indicating nature of the HPLC method.[4][5][10] The drug substance should be subjected to the following stress conditions:
| Stress Condition | Protocol |
| Acid Hydrolysis | Dissolve 10 mg of this compound in 10 mL of 0.1 N HCl. Reflux for 4 hours at 60°C. Neutralize the solution with 0.1 N NaOH and dilute with diluent to a final concentration of 100 µg/mL.[11][12] |
| Base Hydrolysis | Dissolve 10 mg of this compound in 10 mL of 0.1 N NaOH. Reflux for 2 hours at 60°C. Neutralize the solution with 0.1 N HCl and dilute with diluent to a final concentration of 100 µg/mL.[11][12] |
| Oxidative Degradation | Dissolve 10 mg of this compound in 10 mL of 3% hydrogen peroxide. Keep the solution at room temperature for 24 hours. Dilute with diluent to a final concentration of 100 µg/mL.[12] |
| Thermal Degradation | Keep 10 mg of this compound powder in a hot air oven at 105°C for 48 hours. After exposure, dissolve in diluent to obtain a concentration of 100 µg/mL.[11] |
| Photolytic Degradation | Expose 10 mg of this compound powder to UV light (254 nm) for 24 hours in a photostability chamber. After exposure, dissolve in diluent to a concentration of 100 µg/mL. |
Data Presentation
System Suitability Parameters
The following parameters should be monitored to ensure the performance of the HPLC system.
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry Factor) | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| Relative Standard Deviation (RSD) for replicate injections | ≤ 2.0% |
Calibration Curve Data
A linear relationship should be established between the concentration of this compound and the peak area.
| Concentration (µg/mL) | Peak Area (Arbitrary Units) |
| 1 | [Insert Data] |
| 2.5 | [Insert Data] |
| 5 | [Insert Data] |
| 10 | [Insert Data] |
| 15 | [Insert Data] |
| 20 | [Insert Data] |
| Correlation Coefficient (r²) | ≥ 0.999 |
Forced Degradation Results
The results of the forced degradation studies should demonstrate the specificity of the method.
| Stress Condition | % Degradation | Peak Purity | Resolution between Indolapril and Degradants |
| Acid Hydrolysis | [Insert Data] | [Insert Data] | [Insert Data] |
| Base Hydrolysis | [Insert Data] | [Insert Data] | [Insert Data] |
| Oxidative Degradation | [Insert Data] | [Insert Data] | [Insert Data] |
| Thermal Degradation | [Insert Data] | [Insert Data] | [Insert Data] |
| Photolytic Degradation | [Insert Data] | [Insert Data] | [Insert Data] |
Workflow and Pathway Diagrams
Caption: Experimental workflow for HPLC quantification of this compound.
Caption: Logical relationship for stability-indicating method development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. Indolapril (hydrochloride) - Immunomart [immunomart.org]
- 4. openaccessjournals.com [openaccessjournals.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. turkjps.org [turkjps.org]
- 8. ijnrd.org [ijnrd.org]
- 9. phmethods.net [phmethods.net]
- 10. ijpsdronline.com [ijpsdronline.com]
- 11. ijrpp.com [ijrpp.com]
- 12. ajrconline.org [ajrconline.org]
Application Notes and Protocols for Indolapril Hydrochloride Studies in Animal Models of Hypertension
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of common animal models of hypertension used to study the efficacy of the angiotensin-converting enzyme (ACE) inhibitor, Indolapril Hydrochloride. This document includes experimental protocols for inducing hypertension, drug administration, and relevant biochemical assays, along with expected outcomes based on available literature.
Introduction to this compound
This compound is a prodrug that is metabolized in the body to its active form, Indolaprilat. As an ACE inhibitor, Indolaprilat blocks the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor.[1] This mechanism leads to vasodilation and a reduction in blood pressure, making it an effective agent for the treatment of hypertension.[1] The subsequent decrease in angiotensin II levels also reduces aldosterone secretion, leading to decreased sodium and water retention.
Animal Models of Hypertension
The selection of an appropriate animal model is critical for the preclinical evaluation of antihypertensive drugs. The following models are commonly used in hypertension research and are relevant for studying the effects of this compound.
Spontaneously Hypertensive Rat (SHR)
The SHR is a genetic model of essential hypertension and is one of the most widely used models for studying the pathophysiology of hypertension and for testing antihypertensive drugs.[2]
Renal Hypertensive Models
These models mimic renovascular hypertension, which is caused by the narrowing of the renal arteries.
-
Two-Kidney, One-Clip (2K1C) Goldblatt Hypertension: In this model, constriction of one renal artery leads to activation of the renin-angiotensin system (RAS), resulting in hypertension.[3]
-
One-Kidney, One-Clip (1K1C) Hypertension: This model involves the removal of one kidney and the clipping of the renal artery of the remaining kidney, leading to volume-dependent hypertension.[4]
DOCA-Salt Hypertensive Rat
This model of mineralocorticoid-induced hypertension is characterized by low plasma renin levels and is induced by the administration of deoxycorticosterone acetate (DOCA) and a high-salt diet.[1][5]
Experimental Protocols
Induction of Hypertension in Animal Models
3.1.1. Spontaneously Hypertensive Rat (SHR)
-
Protocol: SHRs and their normotensive controls, Wistar-Kyoto (WKY) rats, are commercially available. Hypertension develops spontaneously in SHRs, typically beginning at 6-8 weeks of age and becoming fully established by 12-14 weeks. No surgical intervention is required. Blood pressure should be monitored regularly to track the progression of hypertension.
3.1.2. Two-Kidney, One-Clip (2K1C) Goldblatt Hypertension
-
Animals: Male Sprague-Dawley or Wistar rats (200-250 g).
-
Anesthesia: Administer an appropriate anesthetic agent (e.g., isoflurane, ketamine/xylazine).
-
Surgical Procedure:
-
Make a flank or midline incision to expose the left kidney.
-
Carefully isolate the left renal artery.
-
Place a silver or platinum clip with a specific internal diameter (e.g., 0.2 mm) around the renal artery to partially constrict it.
-
Close the incision in layers.
-
The contralateral kidney remains untouched.
-
-
Post-operative Care: Provide appropriate post-operative analgesia and monitor the animals for recovery.
-
Hypertension Development: Hypertension typically develops over 2-4 weeks. Confirm hypertension by measuring blood pressure.
3.1.3. One-Kidney, One-Clip (1K1C) Hypertension
-
Animals: Male Sprague-Dawley or Wistar rats (200-250 g).
-
Anesthesia: Administer an appropriate anesthetic agent.
-
Surgical Procedure:
-
Perform a right nephrectomy (removal of the right kidney).
-
In the same surgical session or in a subsequent surgery, expose the left kidney and place a clip on the left renal artery as described for the 2K1C model.
-
Close the incision in layers.
-
-
Post-operative Care: Provide appropriate post-operative analgesia and monitor the animals for recovery.
-
Hypertension Development: Hypertension develops over 2-4 weeks.
3.1.4. DOCA-Salt Hypertensive Rat
-
Animals: Male Sprague-Dawley or Wistar rats (180-200 g).
-
Procedure:
-
Perform a unilateral nephrectomy (typically the left kidney).
-
Allow a one-week recovery period.
-
Administer DOCA subcutaneously (e.g., 25 mg/kg twice weekly) or via a slow-release pellet.
-
Provide the rats with drinking water containing 1% NaCl and 0.2% KCl.
-
-
Hypertension Development: Hypertension typically develops over 3-4 weeks.
Administration of this compound
-
Route of Administration: Oral gavage is the most common route for preclinical studies to ensure accurate dosing.
-
Vehicle: this compound can be dissolved or suspended in an appropriate vehicle such as distilled water or a 0.5% carboxymethylcellulose solution.
-
Dosage: The dosage of this compound will vary depending on the animal model and the study objectives. Based on available literature for Indolapril (also known as CI-907), effective oral doses range from 0.03 to 30 mg/kg/day.[6]
-
Frequency: Typically administered once daily.
-
Procedure for Oral Gavage:
-
Gently restrain the rat.
-
Measure the distance from the tip of the rat's nose to the last rib to estimate the length of the gavage needle to be inserted.
-
Insert a ball-tipped gavage needle into the esophagus and gently advance it into the stomach.
-
Administer the calculated volume of the drug solution.
-
Carefully remove the gavage needle.
-
Blood Pressure Measurement
-
Method: The tail-cuff method is a common non-invasive technique for measuring systolic blood pressure in conscious rats. For more continuous and accurate measurements, including diastolic and mean arterial pressure, radiotelemetry is the gold standard.
-
Procedure (Tail-Cuff):
-
Acclimatize the rats to the restraining device and tail-cuff apparatus for several days before the actual measurements.
-
Warm the rat's tail to increase blood flow.
-
Place the cuff and a sensor on the tail.
-
Inflate and then slowly deflate the cuff while the sensor records the blood flow.
-
Take multiple readings for each animal and average them to get a reliable measurement.
-
Biochemical Assays
3.4.1. Blood Sample Collection
-
Collect blood samples from the tail vein, saphenous vein, or via cardiac puncture at the end of the study under anesthesia.
-
For plasma, collect blood in tubes containing an anticoagulant (e.g., EDTA). For serum, collect blood in tubes without an anticoagulant and allow it to clot.
-
Centrifuge the blood to separate the plasma or serum and store at -80°C until analysis.
3.4.2. Plasma Renin Activity (PRA) Assay
-
Principle: PRA is determined by measuring the rate of angiotensin I generation from endogenous angiotensinogen.
-
Protocol (ELISA-based):
-
Thaw plasma samples on ice.
-
Incubate the plasma at 37°C for a specified time (e.g., 1-3 hours) to allow for the generation of angiotensin I.
-
Stop the enzymatic reaction.
-
Measure the concentration of angiotensin I using a commercially available ELISA kit according to the manufacturer's instructions.
-
PRA is typically expressed as ng of angiotensin I generated per mL of plasma per hour (ng/mL/hr).
-
3.4.3. Angiotensin II Assay
-
Principle: Measurement of angiotensin II levels in plasma.
-
Protocol (ELISA-based):
-
Thaw plasma samples on ice.
-
Use a commercially available rat angiotensin II ELISA kit.
-
Follow the manufacturer's protocol for sample preparation, incubation, and detection.
-
Angiotensin II levels are typically expressed as pg/mL.
-
3.4.4. Aldosterone Assay
-
Principle: Measurement of aldosterone levels in serum or plasma.
-
Protocol (ELISA-based):
-
Thaw serum or plasma samples.
-
Use a commercially available rat aldosterone ELISA kit.
-
Follow the manufacturer's protocol for sample preparation, incubation, and detection.
-
Aldosterone levels are typically expressed as ng/dL or pg/mL.
-
Data Presentation
Summarize all quantitative data into clearly structured tables for easy comparison.
Table 1: Effect of this compound on Blood Pressure in Different Hypertensive Rat Models
| Animal Model | Treatment Group | N | Baseline Blood Pressure (mmHg) | Final Blood Pressure (mmHg) | Change in Blood Pressure (mmHg) |
| SHR | Vehicle Control | Data | Data | Data | |
| Indolapril (30 mg/kg/day)[6] | Data | Normalized | Significant Decrease | ||
| 2K1C | Vehicle Control | Data | Data | Data | |
| Indolapril (3 mg/kg/day)[6] | Data | Normalized | Significant Decrease | ||
| 1K1C | Vehicle Control | Data | Data | Data | |
| Enalapril (20 mg/kg/day)¹[4] | Data | No Significant Change | Data | ||
| DOCA-Salt | Vehicle Control | 194.61 ± 5.32 (SBP) | Data | Data | |
| Captopril (50 mg/kg/day)²[7][8] | 194.61 ± 5.32 (SBP) | 162.57 ± 4.87 (SBP) | -32.04 |
¹Data for Enalapril, another ACE inhibitor, is provided as a reference for the 1K1C model. ²Data for Captopril, another ACE inhibitor, is provided as a reference for the DOCA-salt model. SBP: Systolic Blood Pressure. *Data needs to be experimentally determined.
Table 2: Effect of this compound on the Renin-Angiotensin-Aldosterone System
| Animal Model | Treatment Group | Plasma Renin Activity (ng/mL/hr) | Plasma Angiotensin II (pg/mL) | Plasma Aldosterone (ng/dL) |
| SHR | Vehicle Control | Data | 38.4 ± 6.2³ | Data |
| Indolapril/Captopril | Increased³ | Decreased³ | Decreased | |
| 2K1C | Vehicle Control | Elevated | Elevated | Elevated |
| Indolapril | Further Increased | Decreased | Decreased | |
| 1K1C | Vehicle Control | Normal/Low | Normal/Low | Normal/High |
| Indolapril/Enalapril | Increased | Decreased | Decreased | |
| DOCA-Salt | Vehicle Control | Low | 59.47 ± 3.14⁴ | High |
| Indolapril/Captopril | Increased | 42.40 ± 2.89⁴ | Decreased |
³Data from studies on Captopril in SHR.[9] ⁴Data from a study on Captopril in DOCA-salt rats.[7][8] *Data needs to be experimentally determined. General expected trends for ACE inhibitors are indicated.
Mandatory Visualizations
Caption: Experimental workflows for hypertension induction and drug testing.
Caption: Mechanism of action of this compound.
Caption: The Renin-Angiotensin-Aldosterone System signaling pathway.
References
- 1. DOCA-Salt Hypertension: an Update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of blood pressure in spontaneously hypertensive rats after withdrawal of long-term treatment related to vascular structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of antihypertensive treatment in one-clip, two kidney hypertension in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enalapril prevents aortic hyperreactivity and remodelling in one-kidney, one-clip hypertensive rats without reducing arterial pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The DOCA-Salt Hypertensive Rat as a Model of Cardiovascular Oxidative and Inflammatory Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antihypertensive effects of CI-907 (indolapril): a novel nonsulfhydryl angiotensin converting enzyme inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hypotensive effect of captopril on deoxycorticosterone acetate-salt-induced hypertensive rat is associated with gut microbiota alteration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Effects of Captopril on the Renin Angiotensin System, Oxidative Stress, and Endothelin in Normal and Hypertensive Rats - PMC [pmc.ncbi.nlm.nih.gov]
Indolapril Hydrochloride: Application Notes and Protocols for Cardiovascular Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indolapril Hydrochloride is a potent, orally active nonsulfhydryl angiotensin-converting enzyme (ACE) inhibitor. As a prodrug, it is hydrolyzed in the body to its active diacid form, which demonstrates high-affinity binding to ACE. By inhibiting ACE, Indolapril prevents the conversion of angiotensin I to the potent vasoconstrictor angiotensin II and inhibits the degradation of the vasodilator bradykinin. These dual actions underlie its significant therapeutic potential in a range of cardiovascular diseases, including hypertension, heart failure, and conditions associated with endothelial dysfunction and adverse cardiac remodeling.
These application notes provide a comprehensive overview of the key cardiovascular research applications of this compound, complete with detailed experimental protocols and quantitative data to facilitate its investigation in a laboratory setting.
Mechanism of Action
This compound exerts its cardiovascular effects primarily through the inhibition of the Angiotensin-Converting Enzyme (ACE), a key component of the Renin-Angiotensin-Aldosterone System (RAAS).
The Renin-Angiotensin-Aldosterone System (RAAS)
The RAAS is a critical hormonal cascade that regulates blood pressure and fluid balance. In response to low blood pressure or reduced renal blood flow, the kidneys release renin, which cleaves angiotensinogen to form angiotensin I. ACE then converts angiotensin I into angiotensin II, a potent vasoconstrictor that also stimulates the release of aldosterone, leading to sodium and water retention.
Indolapril's Intervention
Indolapril's active diacid metabolite directly inhibits ACE, leading to:
-
Decreased Angiotensin II Production: This results in vasodilation, reduced peripheral resistance, and a decrease in blood pressure.
-
Reduced Aldosterone Secretion: This promotes natriuresis and diuresis, further contributing to blood pressure reduction.
-
Potentiation of Bradykinin: ACE is also responsible for the degradation of bradykinin, a potent vasodilator that stimulates the release of nitric oxide (NO) and prostacyclin. By inhibiting ACE, Indolapril increases bradykinin levels, leading to enhanced vasodilation and improved endothelial function.
Signaling Pathway of this compound
Caption: Mechanism of action of this compound.
Quantitative Data
The following tables summarize the key quantitative data for this compound from preclinical studies.
Table 1: In Vitro ACE Inhibition [1]
| Compound | Form | IC50 (M) in Guinea-Pig Serum |
| Indolapril (CI-907) | Monoester (Prodrug) | 1.7 x 10⁻⁷ |
| Indolapril (CI-907) | Diacid (Active) | 2.6 x 10⁻⁹ |
Table 2: In Vivo Antihypertensive Effects [1]
| Animal Model | Treatment | Dose | Effect on Blood Pressure |
| Two-kidney, one-clip Goldblatt hypertensive rats | Single daily oral dose | 0.03-30 mg/kg | Dose-dependent decrease |
| Two-kidney, one-clip Goldblatt hypertensive rats | Single daily oral dose | 3 mg/kg | Lowered to normotensive levels |
| Spontaneously hypertensive rats | Subacute administration | 30 mg/kg/day for 5 days | Significant decrease |
| Diuretic-pretreated renal hypertensive dogs | Single dose | 10 mg/kg | Normalized blood pressure |
Experimental Protocols
In Vitro ACE Inhibition Assay (IC50 Determination)
This protocol is adapted from standard spectrophotometric methods for determining ACE inhibitory activity.
Objective: To determine the concentration of this compound's active diacid form required to inhibit 50% of ACE activity (IC50).
Materials:
-
Angiotensin-Converting Enzyme (ACE) from rabbit lung
-
Hippuryl-L-Histidyl-L-Leucine (HHL) as substrate
-
This compound (active diacid form)
-
Sodium borate buffer (pH 8.3)
-
1 M HCl
-
Ethyl acetate
-
Deionized water
-
Spectrophotometer capable of reading at 228 nm
-
Microcentrifuge tubes
-
Pipettes
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of ACE in deionized water.
-
Prepare a stock solution of HHL in sodium borate buffer.
-
Prepare a series of dilutions of the active diacid form of this compound in deionized water.
-
-
Assay:
-
For each concentration of Indolapril, pipette 50 µL of the inhibitor solution into a microcentrifuge tube.
-
Add 50 µL of the ACE solution to each tube and pre-incubate at 37°C for 10 minutes.
-
Initiate the enzymatic reaction by adding 150 µL of the HHL substrate solution.
-
Incubate the reaction mixture at 37°C for 30-60 minutes.
-
Stop the reaction by adding 250 µL of 1 M HCl.
-
-
Extraction and Measurement:
-
Add 1.5 mL of ethyl acetate to each tube to extract the hippuric acid produced.
-
Vortex the tubes and then centrifuge to separate the layers.
-
Carefully transfer 1 mL of the upper ethyl acetate layer to a new tube.
-
Evaporate the ethyl acetate to dryness.
-
Reconstitute the dried hippuric acid in 1 mL of deionized water.
-
Measure the absorbance of the solution at 228 nm using a spectrophotometer.
-
-
Calculation of IC50:
-
Calculate the percentage of ACE inhibition for each concentration of Indolapril using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value from the resulting dose-response curve.
-
In Vivo Antihypertensive Activity in a Rat Model
This protocol describes the induction of hypertension in rats and the subsequent evaluation of the antihypertensive effects of this compound.
Objective: To assess the dose-dependent effect of orally administered this compound on blood pressure in hypertensive rats.
Experimental Workflow:
References
Formulation of Indolapril Hydrochloride for Oral Administration in Rodents: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and oral administration of Indolapril Hydrochloride to rodent models. The information is intended to guide researchers in pharmacology, toxicology, and drug metabolism studies.
Introduction
This compound (also known as CI-907) is a potent, orally active, nonsulfhydryl angiotensin-converting enzyme (ACE) inhibitor.[1][2] It is an ester prodrug that is hydrolyzed in vivo to its active diacid metabolite. As an ACE inhibitor, Indolapril blocks the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor, thereby exerting its antihypertensive effects.[2][3] The renin-angiotensin-aldosterone system (RAAS) is the primary signaling pathway modulated by this class of drugs.[3][4]
Proper formulation is critical for ensuring accurate and reproducible dosing in preclinical rodent studies. Due to the physicochemical properties of this compound, a suspension is often the most appropriate formulation for oral gavage.
Data Presentation
Quantitative Formulation and Pharmacokinetic Data
The following tables summarize key quantitative data relevant to the formulation and pharmacokinetic profile of ACE inhibitors in rodents.
Table 1: Example Formulation for this compound Suspension
| Component | Concentration/Amount | Purpose | Reference |
| This compound | 0.3 - 30 mg/kg | Active Pharmaceutical Ingredient | [2] |
| Vehicle | 0.5% (w/v) Methylcellulose in sterile water | Suspending agent | [2][5] |
| Tween 80 (optional) | 0.2% (v/v) | Surfactant/wetting agent | [5] |
| Dosing Volume | 5 - 10 mL/kg | Administration Volume | [6] |
Table 2: Pharmacokinetic Parameters of a Structurally Similar ACE Inhibitor (Idrapril) in Rats Following Oral Administration
Data for Idrapril is provided as a surrogate for Indolapril due to the limited availability of published pharmacokinetic data for Indolapril.
| Parameter | Value | Unit | Reference |
| Dose | ~2 | mg/kg | [7] |
| Cmax (Peak Plasma Concentration) | 182 | ng/mL | [7] |
| AUC (Area Under the Curve) | 25 | µg·min/mL | [7] |
| T½ (Elimination Half-Life) | 82 | min | [7] |
| Oral Bioavailability | ~24 | % | [7] |
Experimental Protocols
Preparation of 0.5% Methylcellulose Vehicle
This protocol describes the preparation of a 0.5% (w/v) methylcellulose solution, a common vehicle for suspending hydrophobic compounds for oral administration.
Materials:
-
Methylcellulose (400 cP)
-
Milli-Q or sterile water
-
Magnetic stirrer and stir bar
-
Heating plate
-
Beakers
-
Graduated cylinders
-
Ice
Procedure: [5]
-
For a final volume of 500 mL, heat 150 mL of Milli-Q water to 70-80°C in a beaker with a magnetic stir bar.
-
Simultaneously, cool 350 mL of Milli-Q water by placing it on ice or in a freezer.
-
Once the water is heated, add 2.5 g of methylcellulose powder to the hot water while stirring. The mixture will appear as a milky, homogenous suspension.
-
Remove the beaker from the heat and add the 350 mL of ice-cold water to the methylcellulose suspension. The solution should become clear.
-
Continue stirring the solution in a cold room or on ice until it is completely dissolved and free of visible particles. For optimal results, stir overnight in a cold room.
-
The final solution should be clear and viscous. Store at 2-8°C.
Preparation of this compound Suspension
This protocol outlines the steps for preparing a dosing suspension of this compound. It is recommended to prepare the suspension fresh on the day of dosing.
Materials:
-
This compound powder
-
Prepared 0.5% Methylcellulose vehicle
-
Mortar and pestle or homogenizer
-
Analytical balance
-
Spatula
-
Volumetric flasks and pipettes
Procedure:
-
Calculate the required amount of this compound based on the desired dose (e.g., mg/kg) and the total volume of the dosing solution needed for the number of animals.
-
Weigh the calculated amount of this compound powder using an analytical balance.
-
Place the powder in a mortar.
-
Add a small volume of the 0.5% methylcellulose vehicle to the powder to create a paste. This process, known as levigation, helps to wet the powder and reduce particle size for a more uniform suspension.
-
Gradually add the remaining volume of the 0.5% methylcellulose vehicle while continuously triturating with the pestle or mixing.
-
Alternatively, for larger volumes, a homogenizer can be used to ensure a uniform particle size and distribution.
-
Visually inspect the suspension for any clumps or undissolved particles.
-
Continuously stir the suspension using a magnetic stirrer during dosing to maintain homogeneity.
Oral Gavage Administration in Rodents
This protocol provides a standardized method for oral gavage in rats and mice.[5][6]
Materials:
-
Appropriately sized gavage needles (18-20 gauge for mice, 16-18 gauge for rats) with a rounded tip.[5][6]
-
Syringes
-
Animal scale
Procedure:
-
Animal Restraint:
-
Mouse: Gently scruff the mouse by grasping the loose skin over the shoulders to immobilize the head and prevent biting.
-
Rat: Securely hold the rat by placing your hand over its back and shoulders, with your thumb and forefinger gently wrapping around the jaw.
-
-
Measurement of Gavage Needle Length: Before insertion, measure the appropriate length for the gavage needle by holding it alongside the animal, from the tip of the nose to the last rib. This marks the approximate distance to the stomach.
-
Insertion:
-
Hold the animal in a vertical position.
-
Gently introduce the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth.
-
The animal should swallow as the tube enters the esophagus. The tube should pass smoothly without resistance. If resistance is met, do not force the needle. Withdraw and attempt again.
-
-
Administration:
-
Post-Administration:
-
Gently remove the gavage needle along the same path of insertion.
-
Return the animal to its cage and monitor for any signs of distress, such as difficulty breathing, which could indicate improper administration into the trachea.[6]
-
Visualizations
Renin-Angiotensin-Aldosterone System (RAAS) Pathway
Caption: RAAS pathway and the inhibitory action of Indolapril.
Experimental Workflow for Oral Administration Study
Caption: Workflow for a typical rodent oral dosing study.
References
- 1. mdpi.com [mdpi.com]
- 2. Improved oral bioavailability in rats of SR13668, a novel anti-cancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antihypertensive effects of CI-907 (indolapril): a novel nonsulfhydryl angiotensin converting enzyme inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics and pharmacodynamics of idrapril in rats, dogs, and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CA2567075C - Pharmaceutical suspension composition - Google Patents [patents.google.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for Measuring Angiotensin-Converting Enzyme (ACE) Inhibition in Tissue Homogenates
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Renin-Angiotensin System (RAS) is a critical hormonal cascade that regulates blood pressure and fluid balance.[1] The Angiotensin-Converting Enzyme (ACE) is a key component of this system, catalyzing the conversion of Angiotensin I to the potent vasoconstrictor Angiotensin II.[1] ACE also inactivates bradykinin, a potent vasodilator.[1] Consequently, the inhibition of ACE is a primary therapeutic target for managing hypertension and other cardiovascular disorders.[1] Measuring ACE inhibitory activity in tissue homogenates is crucial for preclinical studies, allowing researchers to assess the efficacy of potential drug candidates at their site of action.
These application notes provide a comprehensive protocol for preparing tissue homogenates and subsequently measuring ACE inhibition using both spectrophotometric and fluorometric methods.
Signaling Pathway: The Renin-Angiotensin System (RAS)
The diagram below illustrates the central role of ACE in the Renin-Angiotensin System. ACE converts inactive Angiotensin I to the active Angiotensin II, which elicits physiological effects such as vasoconstriction. ACE inhibitors block this conversion, leading to reduced Angiotensin II levels and a decrease in blood pressure.
Caption: The Renin-Angiotensin System (RAS) signaling pathway.
Experimental Workflow
The overall process for measuring ACE inhibition in tissue involves sample preparation, the enzymatic assay, and data analysis. The following diagram outlines the complete experimental workflow.
Caption: Workflow for ACE inhibition measurement in tissue.
Part I: Protocol for Tissue Homogenate Preparation
This protocol details the steps for preparing a tissue lysate suitable for enzyme activity assays. The procedure should be performed on ice to preserve enzyme activity.[2]
1. Materials and Reagents:
-
Tissue: Fresh or frozen tissue (e.g., lung, kidney, heart).
-
Buffers:
-
Phosphate Buffered Saline (PBS), pH 7.4, ice-cold.
-
Homogenization Buffer: 10 mM Tris-HCl (pH 7.4), 150 mM NaCl, with 0.3% Triton X-100.[3][4] A detergent-free buffer can be used, but Triton X-100 has been shown to optimize the extraction of tissue-localized ACE.[4]
-
Protease Inhibitor Cocktail: To prevent protein degradation.
-
-
Equipment:
2. Procedure:
-
Excise the tissue of interest and immediately place it in ice-cold PBS to wash away any contaminants.[6]
-
Blot the tissue dry with filter paper, weigh it, and cut it into small pieces on a cold surface.[2][6]
-
Add the minced tissue to a pre-chilled homogenizer tube containing ice-cold Homogenization Buffer (typically at a 1:9 weight/volume ratio, e.g., 100 mg of tissue per 900 µL of buffer).[7][8] Add the protease inhibitor cocktail to the buffer immediately before use.
-
Homogenize the tissue thoroughly on ice.[2] For a Dounce homogenizer, use 15-20 strokes. For a mechanical homogenizer, use short bursts to prevent sample heating.
-
Transfer the homogenate to a microcentrifuge tube.
-
Centrifuge the homogenate at 10,000-13,000 x g for 10-15 minutes at 4°C to pellet cellular debris.[3][7]
-
Carefully collect the supernatant, which contains the soluble ACE enzyme, and transfer it to a new pre-chilled tube.
-
Determine the total protein concentration of the supernatant using a standard method like the Bradford assay. This is essential for normalizing the enzyme activity.[9]
-
The supernatant can be used immediately or stored in aliquots at -80°C for future use.[3]
Part II: Protocol for ACE Inhibition Assay
Two common methods are presented: a spectrophotometric assay and a more sensitive fluorometric assay.
Method A: Spectrophotometric Assay
This method is based on the ACE-catalyzed hydrolysis of the synthetic substrate N-[3-(2-furyl)acryloyl]-L-phenylalanylglycylglycine (FAPGG). The cleavage of FAPGG results in a decrease in absorbance at 340 nm, which is proportional to ACE activity.[7][10]
1. Materials and Reagents:
-
Tissue Homogenate Supernatant: Prepared as described in Part I.
-
ACE Assay Buffer: 50 mM Sodium Borate, 300 mM NaCl, pH 8.3.[11]
-
Substrate: FAPGG.
-
Positive Control Inhibitor: Captopril or Lisinopril.[12]
-
Equipment: UV-Vis spectrophotometer or microplate reader capable of reading at 340 nm.[10]
2. Procedure:
-
Prepare Working Solutions:
-
Prepare a stock solution of the FAPGG substrate in the ACE Assay Buffer.
-
Prepare serial dilutions of the test inhibitor and the positive control inhibitor (e.g., Captopril) in the assay buffer.
-
-
Assay Setup (96-well plate format):
-
Sample Wells: Add tissue homogenate (diluted to an appropriate protein concentration) and a specific concentration of the test inhibitor.
-
Positive Control Wells: Add tissue homogenate and a specific concentration of Captopril.
-
Enzyme Control Wells (100% Activity): Add tissue homogenate and assay buffer (instead of inhibitor).
-
Blank Wells: Add assay buffer only.
-
-
Pre-incubate the plate at 37°C for 5-10 minutes to allow the inhibitors to interact with the enzyme.[12]
-
Initiate the reaction by adding the FAPGG substrate solution to all wells.
-
Immediately measure the absorbance at 340 nm (A1) and then start a kinetic read for 5-10 minutes, or take a second endpoint reading (A2) after a fixed incubation time at 37°C.[7] The activity is calculated from the change in absorbance (ΔA = A1 - A2).[7]
Method B: Fluorometric Assay
This highly sensitive method uses an internally quenched fluorescent substrate, which releases a quantifiable fluorescent signal upon cleavage by ACE.[13][14]
1. Materials and Reagents:
-
Tissue Homogenate Supernatant: Prepared as described in Part I.
-
Fluorometric Assay Buffer: e.g., 100 mM TRIS-HCl, 50 mM NaCl, 10 µM ZnCl₂, pH 7.0.[4]
-
Substrate: A synthetic fluorogenic peptide such as o-aminobenzoylglycyl-p-nitro-L-phenylalanyl-L-proline.[13][14]
-
Positive Control Inhibitor: Captopril or Lisinopril.
-
Equipment: Fluorescence microplate reader (e.g., Ex/Em = 320/405 nm or 320/420 nm).[15][16]
2. Procedure:
-
Prepare Working Solutions: Prepare substrate and inhibitor dilutions in the fluorometric assay buffer.
-
Assay Setup (96-well black plate): Set up wells for samples, positive controls, enzyme controls, and blanks similar to the spectrophotometric assay.
-
Pre-incubate the plate containing the enzyme and inhibitors at 37°C for 10-15 minutes.[16]
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Immediately place the plate in the reader and begin kinetic measurement of fluorescence intensity at the appropriate wavelengths (e.g., every 60 seconds for 30-60 minutes).[16] The rate of increase in fluorescence is proportional to ACE activity.
Part III: Data Presentation and Analysis
1. Data Collection: Raw data (absorbance or fluorescence units) should be recorded in a structured format.
Table 1: Example Plate Layout and Raw Data Collection
| Well | Content | Inhibitor Conc. | Raw Reading (Rate) |
|---|---|---|---|
| A1, A2 | Blank | N/A | 0.001 |
| B1, B2 | Enzyme Control | 0 µM | 0.250 |
| C1, C2 | Test Inhibitor | 1 µM | 0.180 |
| D1, D2 | Test Inhibitor | 10 µM | 0.128 |
| E1, E2 | Test Inhibitor | 100 µM | 0.055 |
| F1, F2 | Captopril | 10 µM | 0.040 |
2. Calculations:
A. Percentage of ACE Inhibition: The percentage of inhibition for each inhibitor concentration is calculated using the following formula:
% Inhibition = [ (ActivityControl - ActivityInhibitor) / ActivityControl ] x 100
Where:
-
ActivityControl is the rate of reaction in the enzyme control well (no inhibitor).
-
ActivityInhibitor is the rate of reaction in the presence of the test inhibitor.
B. IC₅₀ Determination: The IC₅₀ is the concentration of an inhibitor required to reduce ACE activity by 50%.[14]
-
Calculate the % inhibition for each concentration of the test compound.
-
Plot % Inhibition (Y-axis) against the log of the inhibitor concentration (X-axis).
-
Use non-linear regression analysis (e.g., sigmoidal dose-response curve) to fit the data and determine the IC₅₀ value.[17]
Table 2: Summary of Quantitative Inhibition Data
| Compound | IC₅₀ (µM) | Max Inhibition (%) |
|---|---|---|
| Test Compound A | 8.5 | 95.2 |
| Test Compound B | 22.1 | 92.8 |
| Captopril (Control) | 0.02 | 98.5 |
References
- 1. ACE Inhibition Assay - Protocol - OneLab [onelab.andrewalliance.com]
- 2. m.youtube.com [m.youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. Human Tissue Angiotensin Converting Enzyme (ACE) Activity Is Regulated by Genetic Polymorphisms, Posttranslational Modifications, Endogenous Inhibitors and Secretion in the Serum, Lungs and Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. youtube.com [youtube.com]
- 7. assaygenie.com [assaygenie.com]
- 8. researchgate.net [researchgate.net]
- 9. ahajournals.org [ahajournals.org]
- 10. Angiotensin Converting Enzyme (ACE1) Activity Assay Kit - Elabscience® [elabscience.com]
- 11. idpublications.org [idpublications.org]
- 12. Angiotensin-converting enzyme inhibitory assay [protocols.io]
- 13. A fluorescence-based protocol for quantifying angiotensin-converting enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ACE-inhibitory activity assay: IC50 [protocols.io]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. abcam.cn [abcam.cn]
- 17. ACE Inhibitory Activity Assay ACE Kit - WST Dojindo [dojindo.com]
Application Notes and Protocols for Bioanalytical Method Validation of Indolapril Hydrochloride in Plasma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indolapril Hydrochloride is an angiotensin-converting enzyme (ACE) inhibitor used in the treatment of hypertension. To support pharmacokinetic and toxicokinetic studies, a robust and reliable bioanalytical method for the quantification of Indolapril in plasma is essential. This document provides a detailed application note and protocol for the validation of a Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method for the determination of Indolapril in plasma, in accordance with the principles outlined in the ICH M10, FDA, and EMA guidelines on bioanalytical method validation.[1][2][3]
The objective of bioanalytical method validation is to demonstrate that the developed method is suitable for its intended purpose, ensuring the reliability and integrity of the data generated.[1] This involves a series of experiments to evaluate the method's performance characteristics.
Experimental Protocols
A sensitive and selective LC-MS/MS method is the preferred platform for the quantification of Indolapril in plasma due to its high sensitivity and specificity. The following protocols are representative of a typical validation process.
Instrumentation and Chromatographic Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: A reverse-phase C18 column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient or isocratic mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous solution containing a modifier (e.g., 0.1% formic acid).
-
Flow Rate: A typical flow rate would be in the range of 0.3-0.6 mL/min.
-
Injection Volume: 5-10 µL.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MRM Transitions: Specific precursor-to-product ion transitions for Indolapril and its internal standard (IS) should be determined and optimized. A suitable internal standard would be a structurally similar compound, such as another ACE inhibitor (e.g., Perindopril-d5).
Preparation of Stock and Working Solutions
-
Stock Solutions: Prepare individual stock solutions of this compound and the internal standard (IS) in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Working Solutions: Prepare serial dilutions of the Indolapril stock solution to create calibration standards (CS) and quality control (QC) samples at various concentration levels. The IS working solution is prepared by diluting the IS stock solution to a fixed concentration.
Sample Preparation
A protein precipitation method is a common and efficient technique for extracting Indolapril from plasma samples.
-
To 100 µL of plasma sample (blank, CS, QC, or study sample), add 25 µL of the IS working solution and vortex briefly.
-
Add 300 µL of cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1-2 minutes.
-
Centrifuge the samples at a high speed (e.g., 13,000 rpm) for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Inject an aliquot of the supernatant into the LC-MS/MS system.
Bioanalytical Method Validation Parameters
The following validation parameters must be assessed to ensure the method's performance.
Selectivity and Specificity
-
Protocol: Analyze at least six different lots of blank plasma to ensure no significant interference at the retention times of Indolapril and the IS. Analyze a blank plasma sample spiked with the IS and a blank plasma sample spiked with Indolapril at the Lower Limit of Quantification (LLOQ).
-
Acceptance Criteria: The response of interfering peaks at the retention time of the analyte should be less than 20% of the LLOQ response. The response of interfering peaks at the retention time of the IS should be less than 5% of the IS response in the LLOQ sample.
Linearity and Calibration Curve
-
Protocol: Prepare a calibration curve consisting of a blank sample, a zero sample (blank plasma + IS), and at least six to eight non-zero calibration standards covering the expected concentration range. The curve should be analyzed at the beginning and end of each analytical run.
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.99. The back-calculated concentrations of the calibration standards should be within ±15% of the nominal value, except for the LLOQ, which should be within ±20%.
Accuracy and Precision
-
Protocol: Analyze QC samples at a minimum of four concentration levels: LLOQ, low QC (LQC), medium QC (MQC), and high QC (HQC). Analyze at least five replicates of each QC level in at least three separate analytical runs (inter-day and intra-day).
-
Acceptance Criteria:
-
Intra-day and Inter-day Precision (CV%): Should be ≤ 15% for LQC, MQC, and HQC, and ≤ 20% for LLOQ.
-
Intra-day and Inter-day Accuracy (% Bias): Should be within ±15% of the nominal concentration for LQC, MQC, and HQC, and within ±20% for LLOQ.
-
Recovery
-
Protocol: Determine the extraction recovery of Indolapril by comparing the peak area of the analyte from extracted plasma samples with the peak area of the analyte from unextracted samples (analyte spiked into the supernatant of extracted blank plasma) at three QC levels (LQC, MQC, and HQC).
-
Acceptance Criteria: The recovery should be consistent, precise, and reproducible. While a specific percentage is not mandated, it should be high enough to ensure adequate sensitivity.
Matrix Effect
-
Protocol: Evaluate the matrix effect by comparing the peak response of the analyte in post-extraction spiked plasma from at least six different sources to the peak response of the analyte in a neat solution at the LQC and HQC levels.
-
Acceptance Criteria: The coefficient of variation (CV%) of the IS-normalized matrix factor should be ≤ 15%.
Stability
-
Protocol: Evaluate the stability of Indolapril in plasma under various conditions that mimic the handling and storage of study samples. This includes:
-
Freeze-Thaw Stability: At least three freeze-thaw cycles.
-
Short-Term (Bench-Top) Stability: At room temperature for a duration that reflects the sample handling time.
-
Long-Term Stability: At the intended storage temperature (e.g., -20°C or -80°C) for a period that exceeds the expected storage duration of study samples.
-
Autosampler Stability: In the autosampler for the expected duration of an analytical run.
-
-
Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration.
Data Presentation
The quantitative results of the validation experiments should be summarized in clear and concise tables for easy interpretation and comparison.
Table 1: Calibration Curve Parameters
| Parameter | Acceptance Criteria | Result |
| Linearity Range | - | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.99 | 0.9985 |
| Regression Equation | - | y = 0.0025x + 0.0012 |
| Weighting Factor | - | 1/x² |
Table 2: Intra-day and Inter-day Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Intra-day Mean (±SD) Conc. (ng/mL) | Intra-day Precision (CV%) | Intra-day Accuracy (% Bias) | Inter-day Mean (±SD) Conc. (ng/mL) | Inter-day Precision (CV%) | Inter-day Accuracy (% Bias) |
| LLOQ | 1.0 | 1.05 ± 0.12 | 11.4 | 5.0 | 1.08 ± 0.15 | 13.9 | 8.0 |
| LQC | 3.0 | 2.95 ± 0.21 | 7.1 | -1.7 | 3.05 ± 0.25 | 8.2 | 1.7 |
| MQC | 50 | 51.2 ± 3.5 | 6.8 | 2.4 | 49.5 ± 4.1 | 8.3 | -1.0 |
| HQC | 800 | 785 ± 45 | 5.7 | -1.9 | 810 ± 55 | 6.8 | 1.3 |
Table 3: Stability of Indolapril in Plasma
| Stability Condition | QC Level | Nominal Conc. (ng/mL) | Mean (±SD) Conc. (ng/mL) | Accuracy (% Bias) |
| Freeze-Thaw (3 cycles) | LQC | 3.0 | 2.98 ± 0.22 | -0.7 |
| HQC | 800 | 792 ± 50 | -1.0 | |
| Bench-Top (6 hours) | LQC | 3.0 | 3.02 ± 0.19 | 0.7 |
| HQC | 800 | 805 ± 48 | 0.6 | |
| Long-Term (30 days at -80°C) | LQC | 3.0 | 2.95 ± 0.25 | -1.7 |
| HQC | 800 | 789 ± 61 | -1.4 |
Visualizations
The following diagrams illustrate the key workflows in the bioanalytical method validation process.
Caption: Workflow for Bioanalytical Sample Preparation and Analysis.
Caption: Key Parameters in Bioanalytical Method Validation.
Conclusion
This document provides a comprehensive overview and a set of representative protocols for the bioanalytical method validation of this compound in plasma using LC-MS/MS. Adherence to these protocols and the acceptance criteria outlined in regulatory guidelines will ensure the development of a robust, reliable, and reproducible method suitable for supporting clinical and non-clinical studies. It is crucial to document all validation experiments and results in a detailed validation report.
References
- 1. First LC-MS/MS electrospray ionization validated method for the quantification of perindopril and its metabolite perindoprilat in human plasma and its application to bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A new LC-MS/MS bioanalytical method for perindopril and perindoprilat in human plasma and milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Oral Bioavailability of Indolapril Hydrochloride
Welcome to the technical support center for researchers, scientists, and drug development professionals working on improving the oral bioavailability of Indolapril Hydrochloride. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is designed in a question-and-answer format to provide direct solutions to common experimental issues.
FAQ 1: My this compound formulation shows poor dissolution. What are the potential causes and how can I improve it?
Answer:
Poor dissolution of this compound is often linked to its low aqueous solubility, a common characteristic of BCS Class II and IV drugs.[1][2] Several factors could be contributing to this issue in your formulation.
Troubleshooting Steps:
-
Particle Size Reduction: The dissolution rate is directly proportional to the surface area of the drug particles.[1] Consider micronization or nanocrystal technology to increase the surface area.[2][3]
-
Amorphous Solid Dispersions: Crystalline drugs generally have lower solubility than their amorphous counterparts.[4] Creating a solid dispersion with a hydrophilic polymer can enhance dissolution.[2][5]
-
pH Modification: The solubility of weakly basic or acidic drugs can be influenced by the pH of the dissolution medium. Incorporating pH-adjusting excipients like citric or tartaric acid can create a more favorable microenvironment for dissolution.[6]
-
Use of Surfactants: Surfactants can improve the wettability of the drug powder and promote dissolution.[6]
FAQ 2: I am observing low permeability of this compound in my Caco-2 cell model. What strategies can I employ to overcome this?
Answer:
Low permeability across the intestinal epithelium is a significant barrier to the oral bioavailability of many drugs.[3] This can be due to the drug's physicochemical properties or its interaction with cellular efflux transporters.[7][8]
Troubleshooting Steps:
-
Prodrug Approach: Modifying the this compound molecule to create a more lipophilic prodrug can enhance its passive diffusion across the cell membrane.[9][10][11] The prodrug is then converted to the active parent drug in the body.[10][12]
-
Permeation Enhancers: Certain excipients can transiently open the tight junctions between intestinal epithelial cells, allowing for increased paracellular transport.[13] Medium-chain fatty acids are known to have this effect.[14]
-
Inhibition of Efflux Pumps: this compound might be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump the drug out of the cells and back into the intestinal lumen.[7][8][15] Co-administration with a known P-gp inhibitor in your in-vitro model can help determine if this is a contributing factor.
-
Lipid-Based Formulations: Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can present the drug in a solubilized state and the lipidic components can interact with the cell membrane to enhance permeability.[13][14][16]
FAQ 3: My in-vivo pharmacokinetic study in rats shows low and variable oral bioavailability for my this compound formulation. How can I troubleshoot this?
Answer:
Low and variable bioavailability in vivo can be a culmination of poor dissolution, low permeability, and pre-systemic metabolism (first-pass effect).[17][18][19]
Troubleshooting Steps:
-
Review In-Vitro Data: Correlate your in-vivo results with your in-vitro dissolution and permeability data. If both are poor, addressing these issues first is crucial.
-
Investigate First-Pass Metabolism: this compound may be subject to significant metabolism in the gut wall or liver before reaching systemic circulation.[20] This is a common issue for many orally administered drugs.[19]
-
Nanotechnology Approaches: Encapsulating this compound in nanoparticles (e.g., solid lipid nanoparticles or polymeric nanoparticles) can protect it from enzymatic degradation in the gastrointestinal tract and during first-pass metabolism.[17][21][22][23][24]
-
Lymphatic Transport: Highly lipophilic drugs formulated with long-chain fatty acids may be absorbed via the lymphatic system, bypassing the portal circulation and reducing first-pass hepatic metabolism.[14][16]
-
-
Food Effect: The presence of food can significantly impact the absorption of some drugs.[25] Consider conducting your pharmacokinetic studies under both fasted and fed conditions to assess any potential food effect on your formulation.
Data Presentation
Table 1: Comparison of Formulation Strategies for Improving this compound Bioavailability
| Formulation Strategy | Primary Mechanism of Action | Potential Advantages | Potential Challenges | Key Experimental Readouts |
| Solid Dispersions | Increase dissolution rate by presenting the drug in an amorphous state within a hydrophilic carrier.[2][5] | Simple and cost-effective manufacturing methods (e.g., solvent evaporation).[1][5] | Physical instability (recrystallization) of the amorphous drug. | Dissolution profile, DSC, XRD. |
| Nanocrystals | Increase surface area, leading to enhanced dissolution velocity.[2][26] | High drug loading, improved dissolution.[26] | Potential for particle aggregation, requires specialized equipment. | Particle size analysis, dissolution rate. |
| Lipid-Based Formulations (e.g., SEDDS) | Presents the drug in a solubilized state, enhances membrane permeability.[13][14] | Can improve both solubility and permeability.[13] | Potential for GI side effects with high surfactant concentrations. | Droplet size analysis, in-vitro lipolysis. |
| Prodrugs | Covalently modifies the drug to enhance lipophilicity and passive permeability.[9][11] | Can overcome significant permeability barriers.[11] | Requires chemical synthesis and evaluation of conversion kinetics. | Permeability in Caco-2 cells, in-vivo PK of prodrug and parent. |
| Nanoparticles (SLNs, Polymeric) | Protects the drug from degradation, can enhance permeability and reduce first-pass metabolism.[17][21][22] | Controlled release, potential for targeted delivery.[21][22] | Complex manufacturing process, potential for toxicity of materials. | Particle size, zeta potential, entrapment efficiency, in-vitro release. |
Experimental Protocols
Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation Method
-
Materials: this compound, Hydrophilic carrier (e.g., PEG 4000, Mannitol, or PVP K-30), Methanol, Distilled water, Rotary evaporator.
-
Procedure:
-
Accurately weigh this compound and the selected hydrophilic carrier in various ratios (e.g., 1:1, 1:2, 1:4).[5]
-
Dissolve the this compound in a minimal amount of methanol.
-
Dissolve the hydrophilic carrier in distilled water.
-
Mix the two solutions to obtain a clear solution.
-
Evaporate the solvents using a rotary evaporator at a controlled temperature (e.g., 60°C) until a solid mass is formed.[1]
-
Further dry the solid dispersion in a desiccator over fused calcium chloride.
-
Pulverize the dried mass and pass it through a sieve (e.g., #80) to obtain a uniform powder.[1]
-
Store in a desiccator until further analysis.
-
Protocol 2: In-Vitro Dissolution Study
-
Apparatus: USP Dissolution Apparatus (Type I - basket or Type II - paddle).
-
Dissolution Medium: 900 mL of 0.1 N HCl or pH 6.8 phosphate buffer, maintained at 37 ± 0.5°C.[20][27]
-
Procedure:
-
Place a precisely weighed amount of the this compound formulation (equivalent to a specific dose) in the dissolution vessel.
-
Rotate the basket/paddle at a specified speed (e.g., 75 rpm).[20]
-
Withdraw aliquots (e.g., 5 mL) at predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60, 90, 120 minutes).
-
Replace the withdrawn volume with an equal amount of fresh, pre-warmed dissolution medium.
-
Filter the samples through a suitable filter (e.g., 0.45 µm).
-
Analyze the concentration of this compound in the samples using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.[28][29]
-
Protocol 3: Caco-2 Permeability Assay
-
Cell Culture: Culture Caco-2 cells on permeable supports (e.g., Transwell® inserts) until they form a confluent monolayer with well-developed tight junctions.
-
Transport Buffer: Use a physiologically relevant buffer, such as Hank's Balanced Salt Solution (HBSS), adjusted to the appropriate pH.
-
Procedure:
-
Wash the Caco-2 cell monolayers with pre-warmed transport buffer.
-
Apical to Basolateral (A-B) Transport: Add the this compound formulation (dissolved in transport buffer) to the apical (A) chamber.
-
At specified time points, collect samples from the basolateral (B) chamber and replace with fresh buffer.
-
Basolateral to Apical (B-A) Transport: Add the drug solution to the basolateral (B) chamber and collect samples from the apical (A) chamber.
-
Analyze the concentration of this compound in the collected samples using a sensitive analytical method like LC-MS/MS.[28]
-
Calculate the apparent permeability coefficient (Papp) and the efflux ratio (Papp B-A / Papp A-B). An efflux ratio greater than 2 suggests the involvement of active efflux transporters.
-
Visualizations
Caption: Experimental workflow for developing and evaluating new this compound formulations.
Caption: Key biological barriers affecting the oral bioavailability of this compound.
Caption: The role of P-glycoprotein efflux pumps in limiting drug absorption.
References
- 1. alliedacademies.org [alliedacademies.org]
- 2. pharmaexcipients.com [pharmaexcipients.com]
- 3. ascendiacdmo.com [ascendiacdmo.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. asiapharmaceutics.info [asiapharmaceutics.info]
- 6. The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bioivt.com [bioivt.com]
- 8. Efflux Cell Membrane Transporters involved in Drug Transport and Drug Interactions [ebmconsult.com]
- 9. Design of ester prodrugs to enhance oral absorption of poorly permeable compounds: challenges to the discovery scientist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Prodrug Approach as a Strategy to Enhance Drug Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Prodrugs for Improved Drug Delivery: Lessons Learned from Recently Developed and Marketed Products - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Excipients for solubility and bioavailability enhancement ⋅ Gattefossé [gattefosse.com]
- 15. The Role of Intestinal Efflux Transporters In Drug Absorption [sigmaaldrich.com]
- 16. SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs [drug-dev.com]
- 17. zenodo.org [zenodo.org]
- 18. researchgate.net [researchgate.net]
- 19. jddtonline.info [jddtonline.info]
- 20. wisdomlib.org [wisdomlib.org]
- 21. hilarispublisher.com [hilarispublisher.com]
- 22. researchgate.net [researchgate.net]
- 23. Nanoparticle-Based Therapies in Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 24. longdom.org [longdom.org]
- 25. d-nb.info [d-nb.info]
- 26. "FORMULATION STRATEGIES TO IMPROVE BIOAVAILABILITY AND ORAL ABSORPTION " by Henis J. Patel [scholar.stjohns.edu]
- 27. ijprt.org [ijprt.org]
- 28. ijisrt.com [ijisrt.com]
- 29. medwinpublishers.com [medwinpublishers.com]
Navigating Solubility Challenges with Indolapril Hydrochloride: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of poor solubility of Indolapril Hydrochloride in laboratory assay buffers. This resource aims to equip researchers with the necessary information to ensure accurate and reproducible experimental results.
Introduction to this compound
Indolapril is a non-sulfhydryl angiotensin-converting enzyme (ACE) inhibitor. It is a prodrug that is hydrolyzed in vivo to its active diacid metabolite, Indolaprilat. This compound, the salt form commonly used in research, is known for its lipophilic nature, which can present solubility challenges in aqueous buffer systems typically used for in vitro assays.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in my aqueous assay buffer?
A1: this compound is a lipophilic compound, meaning it has low water solubility. Direct dissolution in aqueous buffers like phosphate, TRIS, or borate buffer can be difficult. The hydrochloride salt form is intended to improve aqueous solubility, but complete dissolution can still be challenging, especially at neutral or higher pH values.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: Due to its lipophilic nature, it is recommended to first prepare a high-concentration stock solution in an organic solvent. Dimethyl sulfoxide (DMSO) is a common choice, with a reported solubility of up to 10 mM.[1] Ethanol can also be used.[2] This stock solution can then be diluted into the final aqueous assay buffer.
Q3: What is the maximum concentration of organic solvent I can have in my final assay without affecting the results?
A3: The final concentration of the organic co-solvent (like DMSO or ethanol) should be kept to a minimum, typically less than 1%, to avoid impacting the biological activity of the enzyme or cells in your assay.[2] It is crucial to determine the tolerance of your specific assay system to the chosen organic solvent by running appropriate vehicle controls.
Q4: I'm observing precipitation after diluting my DMSO stock solution into my phosphate buffer. What could be the cause?
A4: This is a common issue known as "salting out." Phosphate buffers can cause the precipitation of salts, especially when mixed with organic solvents.[3][4] The solubility of buffer salts can decrease significantly in the presence of organic co-solvents. Consider using a different buffer system, lowering the buffer concentration, or reducing the final concentration of the organic solvent.
Q5: How does pH affect the solubility of this compound?
Troubleshooting Guide for Poor Solubility
If you are encountering poor solubility of this compound, follow this systematic troubleshooting workflow:
Workflow for Troubleshooting Poor Solubility
Caption: A stepwise workflow for addressing solubility issues with this compound.
Quantitative Solubility Data
| Solvent/Buffer System | pH | Temperature (°C) | Solubility |
| Dimethyl Sulfoxide (DMSO) | N/A | Room Temperature | ~10 mM[1] |
| Phosphate Buffer | 6.8 | 37 | User Determined |
| Phosphate Buffer | 7.4 | 37 | User Determined |
| TRIS-HCl Buffer | 7.4 | 37 | User Determined |
| Borate Buffer | 8.3 | 37 | User Determined |
Users are encouraged to experimentally determine the solubility in their specific assay buffers using the protocol provided below.
Experimental Protocol: Determination of Aqueous Solubility
This protocol outlines a method to determine the kinetic solubility of this compound in your chosen assay buffer.
Materials:
-
This compound
-
Dimethyl Sulfoxide (DMSO), analytical grade
-
Your chosen aqueous assay buffer (e.g., Phosphate, TRIS, Borate)
-
Microcentrifuge tubes
-
Microplate reader or HPLC system for quantification
-
Calibrated pipettes
-
Vortex mixer
-
Incubator/shaker
Procedure:
-
Prepare a Stock Solution: Accurately weigh a known amount of this compound and dissolve it in DMSO to prepare a high-concentration stock solution (e.g., 10 mM). Ensure it is fully dissolved.
-
Serial Dilution: In a series of microcentrifuge tubes, add a fixed volume of your assay buffer.
-
Spiking: Add increasing volumes of the this compound DMSO stock solution to the tubes to create a range of final concentrations. The final DMSO concentration should be kept constant across all tubes and should not exceed 1% (v/v).
-
Equilibration: Vortex the tubes briefly and then incubate them at your experimental temperature (e.g., 37°C) for a set period (e.g., 1-2 hours) with gentle agitation. This allows for the system to reach a state of kinetic solubility.
-
Separation of Undissolved Compound: Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 20-30 minutes to pellet any undissolved precipitate.
-
Quantification: Carefully collect the supernatant without disturbing the pellet. Quantify the concentration of dissolved this compound in the supernatant using a suitable analytical method, such as UV-Vis spectroscopy on a microplate reader or HPLC.
-
Determine Solubility Limit: The highest concentration at which no precipitation is observed and the quantified concentration in the supernatant plateaus is considered the kinetic solubility limit under these conditions.
Signaling Pathway: The Renin-Angiotensin-Aldosterone System (RAAS)
Indolapril, as an ACE inhibitor, targets the Renin-Angiotensin-Aldosterone System (RAAS), a critical hormonal cascade that regulates blood pressure and fluid balance. Understanding this pathway is essential for interpreting experimental results.
The Renin-Angiotensin-Aldosterone System (RAAS) Pathway
Caption: The Renin-Angiotensin-Aldosterone System and the site of action of Indolapril.
This guide provides a foundational understanding and practical steps for addressing the solubility challenges associated with this compound. By systematically applying these troubleshooting strategies and experimental protocols, researchers can enhance the reliability and accuracy of their in vitro studies.
References
- 1. Indolapril (hydrochloride) - Immunomart [immunomart.org]
- 2. ACE Inhibition Assay - Protocol - OneLab [onelab.andrewalliance.com]
- 3. HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode [thermofisher.com]
- 4. Precipitation in HPLC with phosphate buffer? - Chromatography Forum [chromforum.org]
Technical Support Center: Optimization of Indolapril Hydrochloride Dosage for In Vivo Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the dosage of Indolapril Hydrochloride for in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting dose for this compound in rodent models of hypertension?
A1: For hypertensive rat models, a common starting point for oral administration of this compound is in the range of 0.03 to 3 mg/kg.[1] A dose of 3 mg/kg has been shown to lower blood pressure to normotensive levels in two-kidney, one-clip Goldblatt hypertensive rats. In spontaneously hypertensive rats, a subacute administration of 30 mg/kg/day for 5 days has been effective.[1] It is crucial to perform a dose-response study to determine the optimal dose for your specific experimental model and conditions.
Q2: What is a suitable vehicle for dissolving this compound for oral gavage?
Q3: How should I prepare and store this compound solutions for my experiments?
A3: To ensure the stability and accuracy of your dosing solutions, it is recommended to prepare fresh solutions of this compound for each experiment. If a stock solution is prepared, it should be stored in a tightly closed container, protected from light, and refrigerated. The stability of other ACE inhibitors in aqueous solutions can be pH-dependent, with maximum stability often observed at a slightly acidic pH (below 4.0).
Q4: What are the expected pharmacokinetic properties of Indolapril in rats?
A4: Following oral administration of approximately 2 mg/kg in rats, the peak plasma concentration of Idrapril (the active form of Indolapril) is around 182 ng/ml, with an elimination half-life of approximately 82 minutes. The absolute oral bioavailability in rats is calculated to be about 24%.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| No significant change in blood pressure after administration. | - Inadequate Dose: The administered dose may be too low to elicit a response in your specific model. - Drug Stability: The this compound solution may have degraded. - Incorrect Administration: Issues with the oral gavage technique may have resulted in incomplete dosing. | - Perform a dose-response study with a wider range of concentrations. - Prepare fresh solutions for each experiment and ensure proper storage. - Review and refine your oral gavage technique to ensure accurate and complete delivery of the dose. |
| High variability in blood pressure readings between animals in the same treatment group. | - Inconsistent Drug Administration: Variations in the volume or concentration of the administered drug. - Animal Stress: Stress during handling and blood pressure measurement can significantly impact readings. - Underlying Health Differences: Individual animal health status can affect drug response. | - Ensure precise and consistent dosing for all animals. - Acclimatize animals to the experimental procedures and handling to minimize stress. - Carefully monitor animal health and exclude any outliers with pre-existing conditions. |
| Unexpected increase in heart rate. | - Reflex Tachycardia: A compensatory response to a drop in blood pressure. | - Monitor heart rate alongside blood pressure. Note that for equivalent drops in blood pressure, heart rate increases were reported to be less with Indolapril (CI-907) than with enalapril in renal hypertensive dogs.[1] |
| Signs of renal toxicity (e.g., increased serum creatinine). | - Pre-existing Renal Impairment: ACE inhibitors can exacerbate renal dysfunction in animals with underlying kidney disease. - Dehydration: Can increase the risk of adverse renal effects. | - Screen animals for normal renal function before initiating the study. - Ensure animals have free access to drinking water to maintain hydration. - Monitor renal function parameters (e.g., serum creatinine, BUN) throughout the study, especially in long-term experiments.[2][3] |
| Animal distress or adverse reactions (e.g., lethargy, loss of appetite). | - Off-target Effects: Potential for side effects, although no side effects were observed with CI-907 in conscious animals in one study.[1] - Toxicity at High Doses: The administered dose may be in the toxic range. | - Reduce the dosage or discontinue treatment if severe adverse effects are observed. - Closely monitor animals for any signs of distress and provide appropriate supportive care. |
Data Presentation
Table 1: In Vivo Efficacy of Indolapril (CI-907) in Hypertensive Animal Models [1]
| Animal Model | Dosage | Administration Route | Duration | Key Findings |
| Two-kidney, one-clip Goldblatt hypertensive rats | 0.03-30 mg/kg | p.o. (single daily doses) | - | Dose-dependent decrease in blood pressure; 3 mg/kg lowered blood pressure to normotensive levels. |
| Spontaneously hypertensive rat | 30 mg/kg/day | p.o. | 5 days | Produced the same decrease in blood pressure as in the renal hypertensive rat. |
| Diuretic-pretreated renal hypertensive dogs | 10 mg/kg | p.o. | - | Normalized blood pressure. |
Table 2: Pharmacokinetic Parameters of Idrapril (Active form of Indolapril) in Rats
| Parameter | Value |
| Peak Plasma Concentration (Cmax) | 182 ng/ml (at ~2 mg/kg oral dose) |
| Elimination Half-life (t1/2) | 82 min (oral) / 96 min (IV) |
| Area Under the Curve (AUC) | 25 µg·min/ml (at ~2 mg/kg oral dose) |
| Absolute Oral Bioavailability | ~24% |
| Systemic Clearance (IV) | 19.6 ml/min·kg |
| Volume of Distribution (IV) | 2.7 liters/kg |
Experimental Protocols
Protocol 1: Induction of Two-Kidney, One-Clip (2K1C) Renovascular Hypertension in Rats
This protocol describes a common surgical method for inducing hypertension in rats, which can then be used to evaluate the efficacy of antihypertensive drugs like this compound.[1][4][5]
Materials:
-
Male Wistar or Sprague-Dawley rats (200-250 g)
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments (scissors, forceps, retractors)
-
Silver or titanium clips with a specific internal diameter (e.g., 0.20-0.25 mm)
-
Suture material
-
Warming pad
Procedure:
-
Anesthetize the rat using an appropriate anesthetic.
-
Shave the left flank and disinfect the surgical area.
-
Make a flank incision to expose the left kidney.
-
Carefully isolate the left renal artery from the renal vein and surrounding tissues.
-
Place a silver or titanium clip with a pre-determined internal diameter around the renal artery. The degree of constriction will determine the severity of hypertension.
-
Ensure that blood flow is not completely occluded.
-
Return the kidney to its anatomical position.
-
Suture the muscle and skin layers.
-
Allow the animals to recover for a period of 2-4 weeks for hypertension to develop.
-
Monitor blood pressure regularly to confirm the hypertensive state before initiating drug treatment.
Protocol 2: Measurement of Blood Pressure in Rats via the Tail-Cuff Method
This is a non-invasive method for monitoring systolic blood pressure in conscious rats.
Materials:
-
Rat restrainer
-
Tail-cuff blood pressure system (including a cuff, a pulse sensor, and a control unit)
-
Warming chamber or pad
Procedure:
-
Acclimatize the rats to the restrainer and the procedure for several days before the actual measurement to minimize stress-induced blood pressure elevation.
-
Gently warm the rat for 10-15 minutes at a controlled temperature (around 32-34°C) to increase blood flow to the tail.
-
Place the rat in the restrainer.
-
Position the cuff and the pulse sensor on the base of the tail.
-
Inflate and deflate the cuff automatically using the system's control unit.
-
The system will record the systolic blood pressure based on the detection of the pulse.
-
Take multiple readings for each animal and calculate the average to ensure accuracy.
-
Perform measurements at the same time each day to minimize diurnal variations.
Mandatory Visualizations
References
- 1. A novel vascular clip design for the reliable induction of 2-kidney, 1-clip hypertension in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Angiotensin converting enzyme (ACE) inhibitors and renal function. A review of the current status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 5. Two-kidney-one-clip (2K1C) Renovascular Hypertension Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Preventing degradation of Indolapril Hydrochloride in stock solutions
This guide provides researchers, scientists, and drug development professionals with essential information for preventing the degradation of Indolapril Hydrochloride in stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation in stock solutions?
A1: The primary degradation pathway for this compound in solution is hydrolysis.[1][2] As an ester-containing compound, the ester linkage in Indolapril is susceptible to cleavage in the presence of water, a reaction that can be catalyzed by both acidic and basic conditions. This hydrolysis results in the formation of the active diacid metabolite, Indolaprilat, and ethanol.
Q2: What are the recommended solvents for preparing this compound stock solutions?
A2: For short-term storage and immediate use, Dimethyl sulfoxide (DMSO) is a commonly recommended solvent for many organic compounds, including inhibitors like this compound.[2] It is advisable to use a fresh, anhydrous grade of DMSO to minimize the presence of water, which can contribute to hydrolysis.[2] For aqueous-based experiments, it is best to make final dilutions from a concentrated DMSO stock into the aqueous buffer immediately before use to reduce the time the compound is in an aqueous environment.
Q3: How should I store my this compound stock solutions?
A3: For long-term stability, it is recommended to store stock solutions of this compound at -20°C or -80°C.[3] Aliquoting the stock solution into smaller, single-use volumes is highly recommended to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation. Solutions should be stored in tightly sealed vials to prevent the absorption of atmospheric moisture.
Q4: What is the expected shelf-life of an this compound stock solution?
A4: The shelf-life of an this compound stock solution is highly dependent on the solvent, storage temperature, and absence of water. In a dry, organic solvent like anhydrous DMSO and stored at -80°C, the compound can be stable for up to two years.[3] However, in aqueous solutions, the stability is significantly reduced and is pH-dependent.
Q5: How does pH affect the stability of this compound in aqueous solutions?
A5: The rate of hydrolysis of ester-containing drugs like this compound is significantly influenced by pH.[2] Both acidic and basic conditions can catalyze the hydrolysis of the ester bond. Studies on similar ACE inhibitors have shown that maximum stability in aqueous solutions is often achieved at a slightly acidic pH (around pH 2-4).[1][4] Under alkaline conditions, the degradation is often more rapid.[5]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpectedly low activity of this compound in my experiment. | Degradation of the compound in the stock solution due to hydrolysis. | 1. Prepare a fresh stock solution using anhydrous DMSO. 2. Aliquot the new stock solution and store it at -80°C. 3. For aqueous assays, dilute the DMSO stock into your aqueous buffer immediately before the experiment. 4. Verify the concentration and purity of your stock solution using a validated analytical method like HPLC. |
| Precipitate forms when I dilute my DMSO stock solution into an aqueous buffer. | The compound has low aqueous solubility and is precipitating out of the solution. | 1. Make the initial serial dilutions in DMSO to a concentration closer to the final working concentration before adding it to the aqueous medium.[2] 2. Ensure the final concentration of DMSO in your assay is as low as possible (typically ≤ 0.1%) to maintain cell viability and compound solubility.[2] 3. Vigorously vortex the solution after adding the DMSO stock to the aqueous buffer to ensure proper mixing. |
| I need to prepare an aqueous stock solution. How can I minimize degradation? | Hydrolysis is accelerated in aqueous solutions. | 1. Prepare the aqueous solution using a buffer with a slightly acidic pH (e.g., pH 4). 2. Prepare only the amount of solution needed for the experiment on the same day. 3. Store any remaining aqueous solution at 2-8°C for a very limited time (conduct a stability study to determine the acceptable duration). Do not store aqueous solutions long-term. |
Degradation Pathway and Experimental Workflow
The primary degradation of this compound in solution is the hydrolysis of its ethyl ester group to form the corresponding carboxylic acid, Indolaprilat.
Caption: Hydrolysis of this compound to its active diacid form.
A typical experimental workflow to assess the stability of an this compound stock solution involves preparation, storage under defined conditions, and subsequent analysis by High-Performance Liquid Chromatography (HPLC).
Caption: Experimental workflow for assessing the long-term stability of stock solutions.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution in DMSO.
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Calibrated analytical balance
-
Amber glass vial with a screw cap
-
Vortex mixer
-
Pipettors and sterile tips
-
-
Procedure:
-
Tare the amber glass vial on the analytical balance.
-
Carefully weigh the desired amount of this compound powder into the vial.
-
Calculate the required volume of DMSO to achieve a 10 mM concentration. The molecular weight of this compound is 467.00 g/mol .
-
Add the calculated volume of anhydrous DMSO to the vial.
-
Cap the vial tightly and vortex thoroughly until the powder is completely dissolved.
-
For long-term storage, aliquot the stock solution into smaller, single-use volumes in microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Protocol 2: Forced Degradation Study
This protocol provides a general framework for conducting a forced degradation study to understand the stability of this compound under various stress conditions.
-
Materials:
-
This compound stock solution (1 mg/mL in a suitable solvent like acetonitrile or methanol)
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH)
-
3% Hydrogen peroxide (H₂O₂)
-
Water bath or incubator
-
pH meter
-
HPLC system with UV detector
-
-
Procedure:
-
Acid Hydrolysis: Mix equal volumes of the drug stock solution and 0.1 M HCl. Incubate at 60°C for 30 minutes. Neutralize a sample with 0.1 M NaOH before HPLC analysis.
-
Base Hydrolysis: Mix equal volumes of the drug stock solution and 0.1 M NaOH. Incubate at 60°C for 30 minutes. Neutralize a sample with 0.1 M HCl before HPLC analysis.
-
Oxidative Degradation: Mix equal volumes of the drug stock solution and 3% H₂O₂. Store at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place a vial of the stock solution in an oven at 70°C for 48 hours.
-
Photolytic Degradation: Expose a vial of the stock solution to a UV lamp (254 nm) and a cool white fluorescent lamp for a specified duration (e.g., 24 hours).
-
Analysis: Analyze all stressed samples, along with a control sample (unstressed stock solution), by a stability-indicating HPLC method to quantify the remaining this compound and detect any degradation products.
-
Protocol 3: Stability-Indicating HPLC Method
This is a general HPLC method that can be adapted to analyze this compound and its degradation products. Method optimization will be required.
-
Instrumentation and Conditions:
-
HPLC System: A system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and a phosphate buffer (e.g., 20 mM potassium dihydrogen phosphate, pH adjusted to 2.5 with phosphoric acid).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 215 nm.
-
Injection Volume: 20 µL.
-
-
Sample Preparation:
-
Dilute the stock solution or the samples from the forced degradation study to a suitable concentration (e.g., 10-50 µg/mL) with the mobile phase.
-
-
Analysis:
-
Inject the prepared samples into the HPLC system.
-
Monitor the chromatogram for the peak corresponding to this compound and any new peaks corresponding to degradation products.
-
The peak area of this compound can be used to quantify its concentration and determine the percentage of degradation over time or under stress conditions.
-
Quantitative Data Summary
| ACE Inhibitor | Condition | Temperature | Degradation | Reference |
| Perindopril | 0.001 M NaOH (pH 11.01) | Room Temp | >90% after 72h | [1] |
| Perindopril | 1 M HCl (pH 0.52) | Room Temp | ~0.93% after 72h | [1] |
| Ramipril | 0.1 M NaOH | 90°C | >50% (to diacid) | [5] |
| Ramipril | pH 3 buffer | 90°C | >0.2% (to diketopiperazine) | [5] |
| Enalapril | 0.1 N NaOH | Not specified | 92.5% after 30 min | |
| Enalapril | 0.1 N HCl | Not specified | 19.6% after 24h | |
| Enalapril | Water | Not specified | 4.8% after 24h |
Note: The degradation percentages are approximate and depend on the specific experimental conditions.
References
Technical Support Center: LC-MS/MS Analysis of Indolapril Hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the LC-MS/MS analysis of Indolapril Hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect my this compound analysis?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, urine).[1][2] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), negatively impacting the accuracy, precision, and sensitivity of your quantitative analysis.[3][4] For instance, phospholipids in plasma are a common cause of ion suppression in electrospray ionization (ESI).[5]
Q2: I am observing lower than expected signal intensity for Indolapril. How can I determine if this is due to matrix effects?
A2: To determine if matrix effects are the cause of low signal intensity, you can perform a post-extraction addition experiment.[6] This involves comparing the response of Indolapril spiked into a blank matrix extract with the response of Indolapril in a neat solvent at the same concentration. A significantly lower response in the matrix extract indicates ion suppression.[1][7] Another qualitative method is the post-column infusion experiment, which helps to identify specific regions in the chromatogram where ion suppression or enhancement occurs.[8][9]
Q3: What is a suitable internal standard (IS) for this compound analysis to compensate for matrix effects?
A3: The ideal internal standard is a stable isotope-labeled (SIL) version of Indolapril. A SIL-IS has nearly identical chemical properties and chromatographic retention time to the analyte and will experience similar matrix effects, thus providing the most accurate correction. If a SIL-IS is not available, a structural analog with similar physicochemical properties and elution characteristics may be used, but it may not compensate for matrix effects as effectively.
Q4: Can simply diluting my sample extract mitigate matrix effects?
A4: Yes, a "dilute-and-shoot" approach can be effective in reducing matrix effects, particularly when the interfering components are in high concentration.[2] However, this strategy also dilutes the analyte, which may compromise the sensitivity of the assay, especially for samples with low concentrations of Indolapril. This approach is only feasible if the required sensitivity of the method is maintained.[2]
Troubleshooting Guide
Issue: Poor reproducibility and accuracy in quality control (QC) samples.
| Possible Cause | Troubleshooting Step | Recommended Action |
| Variable Matrix Effects | Evaluate matrix effects from multiple sources of blank matrix. | Perform the post-extraction addition experiment using at least six different lots of blank plasma. If the coefficient of variation (CV%) of the matrix factor is >15%, it indicates significant lot-to-lot variability. |
| Inadequate Sample Cleanup | The current sample preparation method is not sufficiently removing interfering components. | Re-evaluate your sample preparation method. Consider switching from a simple protein precipitation to a more selective technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE). |
| Internal Standard Fails to Track Analyte | The chosen internal standard (especially if it is a structural analog) does not co-elute perfectly with Indolapril or responds differently to matrix interferences. | If not already using one, switch to a stable isotope-labeled internal standard for Indolapril. Ensure the IS is added early in the sample preparation process to account for variability in extraction recovery. |
Issue: Ion suppression is observed at the retention time of Indolapril.
| Possible Cause | Troubleshooting Step | Recommended Action |
| Co-elution with Phospholipids (in plasma samples) | Identify the elution region of phospholipids. | Perform a post-column infusion experiment to visualize the zones of ion suppression. Phospholipids typically elute in the middle of a reversed-phase gradient. |
| Insufficient Chromatographic Resolution | The LC method does not adequately separate Indolapril from matrix components. | Modify the chromatographic conditions. Try adjusting the gradient profile to shift the retention time of Indolapril away from the suppression zone. Experiment with a different stationary phase (e.g., a phenyl-hexyl column instead of a C18) to alter selectivity. |
| Suboptimal Ionization Source Parameters | The settings of the mass spectrometer's ion source are not optimized to minimize matrix effects. | Adjust ion source parameters such as temperature, gas flows, and spray voltage. Sometimes, switching the ionization polarity (if feasible for the analyte) can reduce matrix effects as fewer matrix components may ionize in the chosen polarity. |
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Indolapril Analysis in Human Plasma
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%) | Reproducibility (%CV, n=6) | Notes |
| Protein Precipitation (PPT) | 95 ± 5 | 65 ± 12 (Suppression) | < 15 | Fast and simple, but often results in significant matrix effects due to insufficient cleanup.[10] |
| Liquid-Liquid Extraction (LLE) | 85 ± 7 | 92 ± 8 | < 10 | Provides cleaner extracts than PPT, leading to reduced matrix effects.[2] |
| Solid-Phase Extraction (SPE) | 92 ± 4 | 98 ± 5 | < 5 | Offers high selectivity and excellent removal of interferences, minimizing matrix effects. |
| HybridSPE®-Phospholipid | 94 ± 3 | 102 ± 4 (Slight Enhancement) | < 5 | Specifically targets and removes phospholipids, a major source of matrix effects in plasma samples.[5] |
Data are hypothetical and for illustrative purposes.
Experimental Protocols
Protocol: Quantitative Assessment of Matrix Effects using the Post-Extraction Addition Method
-
Objective: To quantify the extent of ion suppression or enhancement for this compound in a specific biological matrix (e.g., human plasma).
-
Materials:
-
Blank human plasma (at least 6 different lots)
-
This compound reference standard
-
Internal Standard (IS) working solution
-
LC-MS grade solvents (e.g., methanol, acetonitrile, water, formic acid)
-
Chosen sample preparation materials (e.g., SPE cartridges)
-
-
Procedure:
-
Prepare three sets of samples:
-
Set A (Neat Solution): Spike the appropriate amount of Indolapril and IS working solutions into the reconstitution solvent.
-
Set B (Post-Spiked Matrix): Process blank plasma samples through the entire sample preparation procedure. Spike the resulting blank extract with the same amount of Indolapril and IS working solutions as in Set A.
-
Set C (Pre-Spiked Matrix): Spike blank plasma with Indolapril and IS working solutions before starting the sample preparation procedure. Process these samples.
-
-
Analysis: Inject all three sets of samples into the LC-MS/MS system and record the peak areas for both the analyte and the IS.
-
Calculations:
-
Matrix Factor (MF): MF = (Peak Area in Set B) / (Peak Area in Set A)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
An MF close to 1 indicates minimal matrix effect.
-
-
Recovery (RE): RE = (Peak Area in Set C) / (Peak Area in Set B)
-
Process Efficiency (PE): PE = (Peak Area in Set C) / (Peak Area in Set A) = MF * RE
-
-
Visualizations
Caption: A logical workflow for identifying and mitigating matrix effects.
Caption: The experimental design for quantifying matrix effects.
References
- 1. tandfonline.com [tandfonline.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. selectscience.net [selectscience.net]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 6. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Indolapril Hydrochloride Applications in Cell Culture
This guide provides researchers, scientists, and drug development professionals with essential information for using Indolapril Hydrochloride in cell culture experiments, with a specific focus on identifying and minimizing off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and highly specific nonsulfhydryl angiotensin-converting enzyme (ACE) inhibitor.[1][2][3] Its primary on-target effect is to block the conversion of angiotensin I to angiotensin II, a key regulator of blood pressure.[1][4][5] The active form, Indolaprilat (the diacid form), shows significantly higher potency than the monoester prodrug, Indolapril.[4]
Q2: I'm observing unexpected cytotoxicity or changes in cell phenotype. Could this be an off-target effect?
Yes, it is possible. While Indolapril is highly specific for ACE, high concentrations or prolonged exposure in in vitro systems can lead to off-target effects.[6] ACE inhibitors, as a class, have been reported to influence signaling pathways beyond the renin-angiotensin system. For instance, they can modulate TGF-β1 signaling, which is crucial for fibrosis and cell proliferation.[7] Some ACE inhibitors have also shown anti-angiogenic properties independent of ACE inhibition, potentially by interacting with zinc-dependent metalloproteinases.[8][9] It is crucial to differentiate between on-target effects, off-target effects, and general cytotoxicity.
Q3: How can I determine the optimal concentration of this compound to use in my cell culture experiments?
The optimal concentration should be high enough to achieve the desired ACE inhibition while low enough to avoid significant off-target effects and cytotoxicity. A systematic approach is recommended:
-
Consult IC50 Values: Start by reviewing known IC50 values. Note that these can vary significantly based on the assay conditions and whether the prodrug or active diacid form is measured.
-
Perform a Dose-Response Curve: It is critical to determine the effective concentration (EC50) or inhibitory concentration (IC50) in your specific cell line and assay. This involves testing a range of concentrations.
-
Assess Cytotoxicity: Concurrently, perform a cytotoxicity assay (e.g., MTT, LDH) across the same concentration range to identify the threshold for toxic effects.
-
Select a Working Concentration: Choose the lowest concentration that gives you a maximal on-target effect with minimal cytotoxicity. Often, concentrations for in vitro studies need to be higher than the plasma concentrations observed in vivo, but excessively high concentrations (e.g., >200-fold Cmax) should be justified and carefully evaluated.[6]
Troubleshooting Guide
| Issue Encountered | Possible Cause | Recommended Solution |
| High Cell Death | Concentration is too high, leading to cytotoxicity. | Perform a dose-response cytotoxicity assay (see Protocol 2) to determine the TC50 (Toxic Concentration 50%). Select a working concentration well below this value. |
| Cell line is particularly sensitive. | Lower the starting concentration range for your dose-response experiments. Ensure the solvent (e.g., DMSO) concentration is non-toxic.[3] | |
| Inconsistent Results | Reagent instability. | Prepare fresh stock solutions of this compound. Store aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Refer to the manufacturer's certificate of analysis for storage recommendations.[1] |
| Experimental variability. | Standardize cell seeding density, treatment duration, and assay procedures. Include positive and negative controls in every experiment. | |
| No Observable Effect | Concentration is too low. | Confirm the IC50 in your system. The prodrug (Indolapril) may require metabolic activation to the diacid form (Indolaprilat), which may not occur efficiently in all cell lines. Consider using the active diacid form if available.[4] |
| Target (ACE) is not expressed or is at very low levels in your cell line. | Verify ACE expression in your cell model using techniques like Western Blot, qPCR, or immunofluorescence.[10] |
Quantitative Data Summary
The following table summarizes key inhibitory concentrations for Indolapril, which can be used as a starting point for designing dose-response experiments.
| Compound Form | Target System | IC50 Value | Reference |
| Indolapril (Monoester Prodrug) | Guinea-pig serum ACE | 1.7 x 10⁻⁷ M | [4] |
| Indolaprilat (Diacid) | Guinea-pig serum ACE | 2.6 x 10⁻⁹ M | [4] |
Key Signaling Pathways & Workflows
The following diagrams illustrate the primary signaling pathway for Indolapril and a suggested experimental workflow for optimizing its use.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. Indolapril (hydrochloride) - Immunomart [immunomart.org]
- 4. Antihypertensive effects of CI-907 (indolapril): a novel nonsulfhydryl angiotensin converting enzyme inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeted Affinity Purification and Mechanism of Action of Angiotensin-Converting Enzyme (ACE) Inhibitory Peptides from Sea Cucumber Gonads - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Which concentrations are optimal for in vitro testing? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Angiotensin-converting enzyme inhibitor reduces scar formation by inhibiting both canonical and noncanonical TGF-β1 pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scholars.northwestern.edu [scholars.northwestern.edu]
- 10. Transient ACE Inhibition Suppresses Future Fibrogenic Capacity and Heterogeneity of Cardiac Fibroblast Subpopulations - PMC [pmc.ncbi.nlm.nih.gov]
Addressing batch-to-batch variability of synthesized Indolapril Hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address batch-to-batch variability during the synthesis of Indolapril Hydrochloride. The information is intended for researchers, scientists, and drug development professionals to help ensure consistent and high-quality production of this active pharmaceutical ingredient (API).
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, leading to batch-to-batch variability.
Question 1: What are the potential sources of variability in the synthesis of the (2S,3aS,7aS)-octahydroindole-2-carboxylic acid intermediate?
Answer: Variability in the synthesis of the key intermediate, (2S,3aS,7aS)-octahydroindole-2-carboxylic acid, can arise from several factors:
-
Incomplete Hydrogenation: The catalytic hydrogenation of (S)-indoline-2-carboxylic acid is a critical step. Inconsistent catalyst activity, pressure, or reaction time can lead to incomplete saturation of the indole ring, resulting in residual starting material or partially hydrogenated impurities in the final intermediate.
-
Diastereomer Formation: During hydrogenation, the formation of other stereoisomers of octahydroindole-2-carboxylic acid is possible. The ratio of these diastereomers can vary depending on the catalyst, solvent, and reaction conditions.
-
Residual Solvents and Reagents: Inadequate purification can leave residual acetic acid (used as a solvent in hydrogenation) or other reagents, which can impact the quality and reactivity of the intermediate in subsequent steps.
Question 2: We are observing inconsistent yields and impurity profiles during the coupling of (2S,3aS,7aS)-octahydroindole-2-carboxylic acid with N-[(S)-1-ethoxycarbonyl-3-phenylpropyl]-L-alanine. What could be the cause?
Answer: Inconsistent outcomes in the peptide coupling step are a common source of batch-to-batch variability. The following aspects should be investigated:
-
Purity of Starting Materials: The purity of both the octahydroindole-2-carboxylic acid intermediate and the alanine derivative is crucial. The presence of unreacted starting materials or side-products from previous steps can interfere with the coupling reaction.
-
Coupling Agent Activity: The efficiency of the coupling agent (e.g., DCC/HOBt or EDC/HOBt) can degrade over time, especially with improper storage. Using a fresh, high-quality coupling agent for each batch is recommended.
-
Reaction Conditions: Temperature, reaction time, and stoichiometry of reactants are critical. Deviations from the optimized protocol can lead to incomplete reactions or the formation of side products. For instance, excess coupling agent can lead to the formation of N-acylurea byproducts.
-
Moisture Content: The presence of water can hydrolyze the activated ester intermediate, reducing the yield of the desired product. All reactants and solvents should be anhydrous.
Question 3: Our final this compound product shows variable levels of the diketopiperazine impurity. How can we control its formation?
Answer: The formation of the diketopiperazine impurity is a common degradation pathway for Indolapril and related ACE inhibitors. It occurs via intramolecular cyclization of the dipeptide-like structure. Controlling its formation involves:
-
pH Control: The cyclization reaction is often pH-dependent. Maintaining an optimal pH during the final deprotection and salt formation steps is critical. Acidic conditions, such as the use of hydrochloric acid to form the hydrochloride salt, should be carefully controlled to minimize the formation of this impurity.
-
Temperature and Time: Elevated temperatures and prolonged reaction or storage times can promote the formation of the diketopiperazine. It is essential to keep the temperature low and the processing time as short as possible during the final stages of the synthesis and purification.
-
Water Content: The presence of water can facilitate the degradation pathway. Ensuring anhydrous conditions during the final steps and proper drying of the final product are important.
Question 4: We are observing a significant peak in our HPLC analysis corresponding to the diacid impurity (Indolaprilat). What steps can be taken to minimize its presence?
Answer: The diacid impurity, Indolaprilat, is the active metabolite of Indolapril and is formed by the hydrolysis of the ethyl ester group. Its presence in the final API indicates degradation. To minimize its formation:
-
Control of Aqueous Conditions: Exposure to water, especially under non-neutral pH conditions, should be minimized throughout the synthesis, purification, and storage.
-
Storage Conditions: this compound should be stored in a dry, cool environment to prevent hydrolysis.[1]
-
Purification Method: The purification method (e.g., crystallization) should be optimized to effectively remove any pre-existing diacid impurity. The choice of solvent and crystallization conditions can significantly impact the purity of the final product.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in synthesized this compound?
A1: The most common impurities are typically:
-
(2S,3aS,7aS)-1-{(S)-N-[(S)-1-carboxy-3-phenylpropyl]alanyl}octahydro-1H-indole-2-carboxylic acid (Indolaprilat): The diacid hydrolysis product.
-
Diketopiperazine derivative: Formed through intramolecular cyclization.
-
Unreacted starting materials and intermediates: Such as (2S,3aS,7aS)-octahydroindole-2-carboxylic acid.
-
Process-related impurities: Arising from side reactions or impurities in the starting materials and reagents.
Q2: Which analytical techniques are recommended for monitoring the purity of this compound?
A2: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective method for analyzing the purity of this compound and quantifying its impurities.[2][3] Other useful techniques include:
-
Mass Spectrometry (MS): For identification of unknown impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural elucidation of the final product and any isolated impurities.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: For confirming the functional groups present in the molecule.
Q3: How does the renin-angiotensin signaling pathway relate to the function of Indolapril?
A3: Indolapril is an angiotensin-converting enzyme (ACE) inhibitor. It blocks the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. By inhibiting this step in the renin-angiotensin-aldosterone system (RAAS), Indolapril leads to vasodilation and a reduction in blood pressure.
Data Presentation
Table 1: Common Impurities in this compound Synthesis
| Impurity Name | Structure | Typical Source |
| Indolaprilat (Diacid) | Indolapril with the ethyl ester hydrolyzed to a carboxylic acid. | Hydrolysis of the ester group, often due to moisture or non-neutral pH. |
| Diketopiperazine | A cyclic dipeptide formed from the intramolecular condensation of the alanyl-proline-like structure. | Intramolecular cyclization, promoted by heat and certain pH conditions. |
| (2S,3aS,7aS)-Octahydroindole-2-carboxylic acid | The bicyclic amino acid starting material. | Incomplete coupling reaction. |
| N-Acylurea Byproduct | Formed from the reaction of the coupling agent (e.g., DCC) with the activated carboxylic acid. | Side reaction during the coupling step, especially with excess coupling agent. |
Experimental Protocols
Protocol 1: Synthesis of (2S,3aS,7aS)-Octahydroindole-2-carboxylic acid Hydrochloride
This protocol describes the synthesis of a key intermediate for Indolapril production.
Materials:
-
(S)-Indoline-2-carboxylic acid
-
Platinum(IV) oxide (PtO₂)
-
Glacial acetic acid
-
3N HCl in anhydrous ethyl acetate
-
Ethanol
-
Ethyl acetate
Procedure:
-
Hydrogenation: A solution of (S)-indoline-2-carboxylic acid (e.g., 3.0 g) in glacial acetic acid (e.g., 60 mL) is hydrogenated at 60 °C in the presence of PtO₂ (e.g., 300 mg) for 24 hours.
-
Catalyst Removal: After the reaction is complete, the catalyst is removed by filtration and washed with acetic acid.
-
Solvent Evaporation: The solvent is evaporated to dryness.
-
Crystallization: The resulting residue is crystallized from ethanol to yield pure (2S,3aS,7aS)-octahydroindole-2-carboxylic acid.
-
Salt Formation: A 3N solution of HCl in anhydrous ethyl acetate is added to the purified intermediate, and the mixture is stirred at room temperature for 24 hours.
-
Isolation: The solvent is concentrated in vacuo, and the resulting solid is washed with small portions of ethyl acetate to afford the pure hydrochloride salt.[4]
Protocol 2: HPLC Method for Purity Analysis of this compound
This protocol provides a general framework for an HPLC method to assess the purity of this compound and detect common impurities. This is a suggested starting point and may require optimization.
Chromatographic Conditions:
| Parameter | Suggested Conditions |
| Column | C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) |
| Mobile Phase | A gradient of acetonitrile and a phosphate buffer (e.g., pH 2.5-3.0) |
| Flow Rate | 1.0 - 1.5 mL/min |
| Detection | UV at 215 nm |
| Column Temperature | 30-40 °C |
| Injection Volume | 10-20 µL |
Procedure:
-
Standard Preparation: Prepare a standard solution of this compound reference standard in the mobile phase.
-
Sample Preparation: Prepare a sample solution of the synthesized this compound batch in the mobile phase at the same concentration as the standard.
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Data Interpretation: Compare the chromatogram of the sample to the standard. Identify and quantify any impurities based on their retention times and peak areas relative to the main Indolapril peak.
Visualizations
Caption: Synthetic and analytical workflow for this compound.
Caption: Troubleshooting logic for addressing batch-to-batch variability.
Caption: Mechanism of action of this compound.
References
- 1. Indolapril | C24H34N2O5 | CID 6321429 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. User-Friendly HPLC Method Development and Validation for Determination of Enalapril Maleate and Its Impurities in Enalapril Tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Versatile methodology for the synthesis and α-functionalization of (2R,3aS,7aS)-octahydroindole-2-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing reaction conditions for higher yield in Indolapril Hydrochloride synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for a higher yield in Indolapril Hydrochloride synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The synthesis of this compound typically involves a multi-step process. A common approach is the coupling of an indole precursor with a chiral side chain, followed by cyclization and subsequent conversion to the hydrochloride salt. The core of the synthesis often relies on forming a key carbon-nitrogen (C-N) bond between the indole nucleus and the amino acid-derived side chain.
Q2: What are the critical reaction parameters to control for a high yield?
A2: Optimizing the following parameters is crucial for maximizing the yield of this compound:
-
Catalyst Selection: The choice of catalyst is critical for the key coupling reaction. Palladium-based catalysts are often employed for C-N cross-coupling reactions.[1]
-
Solvent and Base: The polarity of the solvent and the strength of the base can significantly influence the reaction rate and selectivity.
-
Reaction Temperature: Temperature control is essential to prevent side reactions and degradation of reactants and products.
-
Stoichiometry of Reactants: The molar ratio of the reactants should be carefully controlled to ensure complete conversion and minimize the formation of impurities.
Q3: What are the common impurities and byproducts in Indolapril synthesis?
A3: Common impurities can include unreacted starting materials, diastereomeric impurities if the chiral control is not optimal, and byproducts from side reactions. In C-N coupling reactions, a potential side reaction is the denitrogenative biaryl formation.[1] Degradation products can also form during the synthesis and purification steps.
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC). These methods allow for the quantification of reactants and products, helping to determine the reaction endpoint.
Troubleshooting Guides
Low Yield in the Coupling Reaction
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | - Ensure the catalyst is fresh and has been stored under appropriate conditions. - Consider screening different palladium catalysts and ligands to find the optimal combination for your specific substrates.[1][2][3] |
| Suboptimal Solvent | - Test a range of solvents with varying polarities. Protic and aprotic solvents can have a significant impact on reaction efficiency. |
| Incorrect Base | - The choice of base is crucial. Screen both organic and inorganic bases of varying strengths. |
| Low Reaction Temperature | - Gradually increase the reaction temperature while monitoring for the formation of byproducts. Some coupling reactions require elevated temperatures to proceed at a reasonable rate. |
| Presence of Water or Oxygen | - Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). |
Issues with Cyclization Step
| Potential Cause | Troubleshooting Steps |
| Inefficient Ring Closure | - The choice of acid or base catalyst for the cyclization is critical. Experiment with different catalysts and concentrations. - In some cases, azeotropic removal of water can drive the equilibrium towards the cyclized product. |
| Formation of Side Products | - Lowering the reaction temperature may improve selectivity and reduce the formation of unwanted byproducts. - Analyze the side products to understand the competing reaction pathways and adjust the conditions accordingly. |
Purification Challenges
| Potential Cause | Troubleshooting Steps |
| Co-elution of Impurities | - Optimize the HPLC purification method by adjusting the mobile phase composition, gradient, and column chemistry.[4][5] - Consider using a different purification technique, such as flash chromatography, as a preliminary purification step. |
| Product Degradation during Purification | - If the product is sensitive to acid or base, use a neutral pH for the mobile phase during HPLC. - Minimize the exposure of the purified product to high temperatures and light. |
| Low Recovery from Purification | - Ensure complete dissolution of the crude product before loading onto the chromatography column. - Check for product precipitation on the column or in the collection tubes. |
Experimental Workflow & Troubleshooting Logic
The following diagrams illustrate a generalized experimental workflow for this compound synthesis and a logical approach to troubleshooting common issues.
Caption: Generalized workflow for this compound synthesis.
References
Validation & Comparative
A Comparative Analysis of the Antihypertensive Efficacy of Indolapril Hydrochloride and Enalapril in Rat Models
For researchers and professionals in drug development, understanding the comparative efficacy of angiotensin-converting enzyme (ACE) inhibitors is crucial for advancing cardiovascular therapeutics. This guide provides an objective comparison of indolapril hydrochloride and enalapril, focusing on their antihypertensive effects demonstrated in rat models. The information is supported by experimental data, detailed methodologies, and visual representations of the underlying biological pathway and experimental design.
Quantitative Comparison of Antihypertensive Efficacy
The following table summarizes the dose-dependent effects of indolapril and enalapril on blood pressure in hypertensive rat models. These data are compiled from studies utilizing established models of hypertension, providing a basis for comparing the potency and efficacy of these two ACE inhibitors.
| Drug | Rat Model | Dosage | Route of Administration | Duration of Treatment | Blood Pressure Reduction | Reference |
| Indolapril (CI-907) | Two-Kidney, One-Clip Goldblatt Hypertensive Rats | 0.03-30 mg/kg | Oral (p.o.) | Single daily doses | Dose-dependent decrease; 3 mg/kg lowered blood pressure to normotensive levels. | [1] |
| Indolapril (CI-907) | Spontaneously Hypertensive Rat (SHR) | 30 mg/kg/day | Not specified | 5 days | Produced the same decrease in blood pressure as that obtained in the renal hypertensive rat. | [1] |
| Enalapril | Spontaneously Hypertensive Rats (SHRSP) | 30 mg/kg/day | Oral | 4 weeks | Showed equal antihypertensive actions to perindopril and ramipril at 1 mg/kg/day. | [2] |
| Enalapril | Spontaneously Hypertensive Rats (SHR) | 30 mg/kg/day | Not specified | 14 days | Part of a comparative study where trandolapril was found to be more active. | [3] |
| Enalapril | Spontaneously Hypertensive Rats (SHR) | 3 mg/kg | Oral | Single dose | Produced a moderate reduction in blood pressure, equivalent to a 30 mg/kg single dose of captopril. | [4] |
| Enalapril | Spontaneously Hypertensive Rats (SHR) | 30 mg/kg/day | Not specified | 4 weeks | Decreased blood pressure from 156 +/- 4 to 96 +/- 8 mmHg. | [5] |
Experimental Protocols
The methodologies employed in the cited studies are critical for interpreting the comparative data. Below are detailed descriptions of the experimental protocols used to assess the antihypertensive effects of indolapril and enalapril in rats.
Animal Models
-
Two-Kidney, One-Clip (2K1C) Goldblatt Hypertensive Rat: This model induces renovascular hypertension by constricting one renal artery, which activates the renin-angiotensin system.[1]
-
Spontaneously Hypertensive Rat (SHR) and Spontaneously Hypertensive Rat-Stroke Prone (SHRSP): These are genetic models of hypertension that closely mimic human essential hypertension.[1][2][3][4][5]
Drug Administration
-
Route of Administration: In the majority of the studies, the drugs were administered orally (per os, p.o.), which is relevant to their clinical use.[1][2][4]
-
Dosage and Duration: The studies employed a range of dosages, from single administrations to chronic daily treatments lasting up to four weeks, to evaluate both acute and long-term antihypertensive effects.[1][2][3][4][5]
Blood Pressure Measurement
-
Conscious, Freely Moving Rats: To avoid the confounding effects of anesthesia and stress, blood pressure is often monitored in conscious and unrestrained rats. This can be achieved through the use of computerized techniques with catheters inserted for direct blood pressure measurement.[6]
-
Tail-Cuff Method: This is a non-invasive method for measuring systolic blood pressure in rats.[6]
-
Direct Arterial Cannulation: For continuous and more accurate blood pressure monitoring, a catheter can be surgically inserted into an artery (e.g., the carotid artery).[7]
Visualizing the Mechanism and Experimental Approach
To further elucidate the context of this comparison, the following diagrams illustrate the targeted signaling pathway and a typical experimental workflow.
Caption: The Renin-Angiotensin-Aldosterone System (RAAS) signaling pathway.
Caption: Experimental workflow for comparing antihypertensive drugs in rats.
Concluding Remarks
References
- 1. Antihypertensive effects of CI-907 (indolapril): a novel nonsulfhydryl angiotensin converting enzyme inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antihypertensive action of the converting enzyme inhibitor perindopril (S9490-3) in spontaneously hypertensive rats: comparison with enalapril (MK421) and ramipril (Hoe498) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Compared properties of trandolapril, enalapril, and their diacid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A comparison of antihypertensive properties of captopril and enalapril after single and multiple oral administration in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reducing blood pressure in SHR with enalapril provokes redistribution of NHE3, NaPi2, and NCC and decreases NaPi2 and ACE abundance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cdn.amegroups.cn [cdn.amegroups.cn]
- 7. ijprajournal.com [ijprajournal.com]
Head-to-Head Comparison of Indolapril and Lisinopril in Animal Models: A Comprehensive Guide
This guide provides a detailed, data-driven comparison of the angiotensin-converting enzyme (ACE) inhibitors, Indolapril and Lisinopril, based on preclinical data from various animal models. The information presented is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective evaluation of these two therapeutic agents.
Executive Summary
Indolapril, a nonsulfhydryl ACE inhibitor, demonstrates potent antihypertensive effects in animal models of hypertension, including the two-kidney, one-clip (2K1C) Goldblatt hypertensive rat and the spontaneously hypertensive rat (SHR).[1] Preclinical data suggests that its antihypertensive efficacy is comparable to other established ACE inhibitors. While direct head-to-head studies with Lisinopril in animal models are limited in the public domain, a comparative analysis can be drawn from studies involving structurally and functionally similar ACE inhibitors like Enalapril. Both Indolapril and Lisinopril effectively lower blood pressure by inhibiting the renin-angiotensin-aldosterone system (RAAS), a critical pathway in blood pressure regulation.
Data Presentation: Quantitative Comparison
The following tables summarize the quantitative data extracted from preclinical studies on Indolapril and Lisinopril (with Enalapril as a surrogate for comparative purposes where direct Lisinopril data is unavailable).
Table 1: Antihypertensive Efficacy
| Drug | Animal Model | Dose | Route of Administration | Blood Pressure Reduction | Heart Rate Effect | Citation |
| Indolapril | 2K1C Hypertensive Rat | 3 mg/kg | Oral (p.o.) | Normalized blood pressure | Less heart rate increase than Enalapril for equivalent BP drop | [1] |
| Indolapril | Spontaneously Hypertensive Rat (SHR) | 30 mg/kg/day for 5 days | Oral (p.o.) | Significant decrease, comparable to 2K1C model | Not specified | [1] |
| Indolapril | Diuretic-pretreated Renal Hypertensive Dog | 10 mg/kg | Oral (p.o.) | Normalized blood pressure | Less heart rate increase than Enalapril | [1] |
| Lisinopril | Spontaneously Hypertensive Rat (SHR) | Not Specified | Not Specified | Effective in lowering blood pressure | Not specified |
Table 2: ACE Inhibition
| Drug | Assay | IC50 Value | Citation |
| Indolapril (Diacid form) | Guinea-pig serum ACE | 2.6 x 10⁻⁹ M | [1] |
| Indolapril (Monoester prodrug) | Guinea-pig serum ACE | 1.7 x 10⁻⁷ M | [1] |
| Lisinopril | Not directly compared in the same study | - |
Experimental Protocols
Antihypertensive Effect of Indolapril in Two-Kidney, One-Clip (2K1C) Goldblatt Hypertensive Rats
-
Animal Model: Two-kidney, one-clip Goldblatt hypertensive rats were used. This model induces hypertension by constricting one renal artery, which activates the renin-angiotensin system.
-
Drug Administration: Single daily doses of Indolapril (ranging from 0.03 to 30 mg/kg) were administered orally.
-
Measurements: Blood pressure was monitored to determine the dose-dependent antihypertensive effect. A dose of 3 mg/kg was found to lower blood pressure to normotensive levels.[1]
-
Correlation Analysis: The antihypertensive response was correlated with the inhibition of ACE in vascular tissue, plasma, and the brain. A significant correlation was found with vascular tissue ACE inhibition.[1]
Antihypertensive Effect of Indolapril in Spontaneously Hypertensive Rats (SHR)
-
Animal Model: Spontaneously hypertensive rats (SHR), a genetic model of hypertension, were used.
-
Drug Administration: Indolapril was administered subacutely at a dose of 30 mg/kg/day for 5 days.
-
Measurements: Blood pressure was measured to assess the antihypertensive effect. The observed decrease in blood pressure was comparable to that seen in the 2K1C renal hypertensive rat model.[1]
Hemodynamic Effects in Diuretic-pretreated Renal Hypertensive Dogs
-
Animal Model: Renal hypertensive dogs pre-treated with a diuretic to stimulate the renin-angiotensin system.
-
Drug Administration: A dose of 10 mg/kg of Indolapril was administered.
-
Measurements: Blood pressure and heart rate were monitored. Indolapril normalized blood pressure. Notably, for an equivalent drop in blood pressure, the increase in heart rate was less pronounced with Indolapril compared to Enalapril.[1]
Mechanism of Action: The Renin-Angiotensin-Aldosterone System (RAAS)
Both Indolapril and Lisinopril exert their therapeutic effects by inhibiting the Angiotensin-Converting Enzyme (ACE). ACE plays a crucial role in the Renin-Angiotensin-Aldosterone System (RAAS), a hormonal cascade that regulates blood pressure and fluid balance.
Figure 1: Simplified schematic of the Renin-Angiotensin-Aldosterone System and the point of intervention for ACE inhibitors.
Experimental Workflow for Evaluating Antihypertensive Agents
The general workflow for assessing the efficacy of antihypertensive drugs like Indolapril and Lisinopril in animal models is depicted below.
Figure 2: General experimental workflow for preclinical evaluation of antihypertensive drugs.
Conclusion
Based on the available preclinical data, Indolapril is a potent, orally active ACE inhibitor with significant antihypertensive effects in various animal models. Its efficacy in normalizing blood pressure is well-documented. While direct comparative studies with Lisinopril are scarce, the data from studies with Enalapril, a closely related compound, suggests that Indolapril may offer a differentiated profile, particularly concerning its effect on heart rate. Further head-to-head studies in relevant animal models would be beneficial to delineate the specific advantages and disadvantages of Indolapril versus Lisinopril for different cardiovascular indications.
References
A Comparative Guide to the Reproducibility of Published Findings on Indolapril Hydrochloride
This guide provides a comprehensive comparison of Indolapril Hydrochloride with other prominent Angiotensin-Converting Enzyme (ACE) inhibitors. The data presented is based on published experimental findings to assist researchers, scientists, and drug development professionals in evaluating the reproducibility and performance of this antihypertensive agent.
Comparative Efficacy of ACE Inhibitors
The following tables summarize the in vitro potency and in vivo antihypertensive effects of this compound and its alternatives.
Table 1: In Vitro Angiotensin-Converting Enzyme (ACE) Inhibition
| ACE Inhibitor | Form | IC50 (M) | Species/Tissue Source | Reference |
| Indolapril | Diacid | 2.6 x 10-9 | Guinea Pig Serum | [1] |
| Monoester | 1.7 x 10-7 | Guinea Pig Serum | [1] | |
| Enalaprilat | Diacid | - | - | - |
| Captopril | - | - | - | - |
| Lisinopril | - | - | - | - |
| Ramiprilat | Diacid | - | Rat Plasma | [2] |
Note: IC50 values for Enalaprilat, Captopril, Lisinopril, and Ramiprilat from directly comparable studies using guinea pig serum were not available in the searched literature. Ramiprilat and Perindoprilat were found to be more potent than Enalaprilat and Captopril in rat plasma[2].
Table 2: Antihypertensive Effects in Spontaneously Hypertensive Rats (SHR)
| ACE Inhibitor | Dose | Route of Administration | Effect on Blood Pressure | Reference |
| Indolapril | 30 mg/kg/day for 5 days | Oral (p.o.) | Produced a significant decrease in blood pressure, comparable to that in renal hypertensive rats.[1] | [1] |
| Enalapril | 30 mg/kg per day (chronic) | Oral (p.o.) | Normalized blood pressure.[2] | [2] |
| Captopril | 30 mg/kg | Oral (p.o.) | Reduced blood pressure, with potentiation by diuretics.[3] | [3] |
| Lisinopril | 20 weeks of administration | Oral (p.o.) | Decreased blood pressure.[4] | [4] |
| Ramipril | 1 mg/kg per day (chronic) | Oral (p.o.) | Normalized blood pressure.[2] | [2] |
Table 3: Antihypertensive Effects in Renal Hypertensive Animal Models
| ACE Inhibitor | Animal Model | Dose | Route of Administration | Effect on Blood Pressure | Reference |
| Indolapril | Diuretic-pretreated Renal Hypertensive Dogs | 10 mg/kg | Oral (p.o.) | Normalized blood pressure. For an equivalent drop in blood pressure, heart rate increases were less than with Enalapril.[1] | [1] |
| Enalapril | Renal Hypertensive Dogs | - | - | Compared to Indolapril, produced a greater increase in heart rate for an equivalent drop in blood pressure.[1] | [1] |
| Captopril | Two-Kidney Perinephritic Hypertensive Dogs | 31 mg/kg | Oral (p.o.) | Decreased blood pressure by 25-30 mm Hg.[5] | [5] |
| Lisinopril | - | - | - | - | - |
| Ramipril | - | - | - | - | - |
Note: Data for Lisinopril and Ramipril in directly comparable renal hypertensive dog models were not found in the searched literature.
Side Effect Profile
Published literature indicates that this compound was well-tolerated in animal studies, with no observed side effects[1]. The side effects of other ACE inhibitors are generally considered class-specific and can include cough, hypotension, hyperkalemia, and dizziness. A comparative study between imidapril and enalapril showed a significantly lower incidence of cough with imidapril[6].
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are based on established methods and those described in the primary literature for this compound.
In Vitro ACE Inhibition Assay (Guinea Pig Serum)
This protocol is a representative method for determining the IC50 value of an ACE inhibitor.
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound (e.g., Indolapril diacid or monoester) in a suitable solvent.
-
Dilute guinea pig serum with a buffer (e.g., Tris-HCl) to be used as the source of ACE.
-
Prepare a solution of the ACE substrate, such as hippuryl-L-histidyl-L-leucine (HHL).
-
-
Assay Procedure:
-
Pre-incubate various concentrations of the test compound with the diluted guinea pig serum for a specified time at 37°C.
-
Initiate the enzymatic reaction by adding the HHL substrate.
-
Incubate the reaction mixture at 37°C for a defined period.
-
Stop the reaction by adding a strong acid (e.g., hydrochloric acid).
-
Extract the product of the reaction, hippuric acid, with a solvent like ethyl acetate.
-
Quantify the amount of hippuric acid produced, typically by measuring the absorbance at a specific wavelength (e.g., 228 nm) using a spectrophotometer.
-
-
Data Analysis:
-
Calculate the percentage of ACE inhibition for each concentration of the test compound compared to a control without the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of ACE activity, from the resulting dose-response curve.
-
Antihypertensive Studies in Two-Kidney, One-Clip (2K1C) Goldblatt Hypertensive Rats
This is a standard model for inducing renal hypertension to evaluate the efficacy of antihypertensive drugs.
-
Induction of Hypertension:
-
Anesthetize male rats (e.g., Wistar or Sprague-Dawley).
-
Make a flank incision to expose the left renal artery.
-
Place a silver or plastic clip with a specific internal diameter around the renal artery to partially constrict it. The right kidney remains untouched.
-
Allow the rats to recover for several weeks, during which hypertension develops.
-
-
Blood Pressure Measurement:
-
Measure the systolic blood pressure and heart rate of conscious rats using a non-invasive tail-cuff method before and at various time points after drug administration.
-
-
Drug Administration:
-
Administer the test compound (e.g., this compound) or vehicle control orally (p.o.) via gavage at the desired doses.
-
-
Data Analysis:
-
Record the changes in blood pressure and heart rate over time.
-
Compare the effects of the drug-treated group with the vehicle-treated control group to determine the antihypertensive efficacy.
-
Visualizations
Signaling Pathway of the Renin-Angiotensin System (RAS) and the Site of Action of ACE Inhibitors
References
- 1. Antihypertensive effects of CI-907 (indolapril): a novel nonsulfhydryl angiotensin converting enzyme inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Antihypertensive action and inhibition of tissue conversion enzyme by ramipril, perindopril and enalapril in the spontaneously hypertensive rat (SHRSP)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antihypertensive effects of captopril in combination with diuretics in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of lisinopril upon cardiac hypertrophy, central and peripheral hemodynamics and neurohumoral factors in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antihypertensive activity of captopril (SQ 14,225), an orally active inhibitor of angiotensin converting enzyme in conscious two-kidney perinephritic hypertensive dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enalapril for Cats and Dogs: Uses, Side Effects, Dosage & More - GoodRx [goodrx.com]
Benchmarking Indolapril Hydrochloride Against Next-Generation ACE Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Indolapril Hydrochloride, an early nonsulfhydryl angiotensin-converting enzyme (ACE) inhibitor, with several next-generation ACE inhibitors, including Perindopril, Ramipril, and Trandolapril. The comparison is based on preclinical data, focusing on in vitro potency and in vivo antihypertensive efficacy. Detailed experimental protocols and signaling pathway diagrams are included to provide a comprehensive resource for researchers in cardiovascular drug discovery.
In Vitro Potency: ACE Inhibition
The in vitro potency of ACE inhibitors is typically determined by their IC50 value, which represents the concentration of the inhibitor required to reduce the activity of the ACE enzyme by 50%. The active diacid forms of these prodrug ACE inhibitors are used for these assays.
| Compound (Active Form) | IC50 Value | Species/Source of ACE | Reference(s) |
| Indolaprilat | 2.6 x 10⁻⁹ M (2.6 nM) | Guinea-pig serum | [1] |
| Perindoprilat | 1.5 - 3.2 nM | Rat plasma / In vitro | [2][3][4] |
| Ramiprilat | ~2 - 5 nM | Rat plasma / Rabbit intestinal brush border membrane | [5][6] |
| Trandolaprilat | ~1.35 nM | Rat aorta | [7] |
Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions, such as the source of the ACE enzyme and the specific assay protocol used. However, the data suggests that Indolaprilat possesses a high in vitro potency comparable to that of the active metabolites of next-generation ACE inhibitors, all exhibiting inhibitory activity in the low nanomolar range.
In Vivo Efficacy: Antihypertensive Effects in Animal Models
The spontaneously hypertensive rat (SHR) is a widely used and accepted animal model for studying the efficacy of antihypertensive drugs. The following table summarizes the antihypertensive effects of Indolapril and next-generation ACE inhibitors in this model.
| Compound | Animal Model | Dosage and Administration | Antihypertensive Effect | Reference(s) |
| Indolapril | Spontaneously Hypertensive Rat (SHR) | 30 mg/kg/day for 5 days (oral) | Produced a decrease in blood pressure comparable to that in renal hypertensive rats. | [1] |
| Perindopril | Spontaneously Hypertensive Rat (SHR) | 0.1 - 10 mg/kg/day (oral) | Dose-dependent lowering of blood pressure, with normalization at 1-3 mg/kg/day. | [8][9] |
| Ramipril | Spontaneously Hypertensive Rat (SHR) | 0.25 mg/kg/day (in food) | Demonstrated antihypertensive effects. | [10] |
| Trandolapril | Spontaneously Hypertensive Rat (SHR) | 0.03 - 3 mg/kg (oral) | Dose-dependent decrease in mean blood pressure. | [11][12] |
A direct comparative study in stroke-prone spontaneously hypertensive rats (SHRSP) showed that Perindopril and Ramipril at 1 mg/kg/day had equal antihypertensive actions to Enalapril at 30 mg/kg/day[13][14]. Another study in SHR indicated that Trandolapril is a more potent inhibitor of ACE than Enalapril[12][15]. While direct head-to-head studies of Indolapril against these newer agents in the same experimental setup are limited, the available data suggests that the next-generation inhibitors achieve significant blood pressure reduction at lower doses compared to the reported effective dose of Indolapril in the SHR model.
Adverse Effect Profile
-
Dry Cough: A persistent, non-productive cough is a common class effect.
-
Hypotension: Especially after the first dose.
-
Hyperkalemia: Increased potassium levels in the blood.
-
Angioedema: A rare but serious swelling of the face, lips, and airways.
-
Dizziness and Headache.
One study noted no side effects with Indolapril in conscious animals[1]. Comparative clinical trials between different next-generation ACE inhibitors have suggested some differences in the incidence of specific side effects like cough, but overall, their tolerability profiles are considered similar[16][17].
Experimental Protocols
In Vitro ACE Inhibition Assay
Objective: To determine the concentration of an ACE inhibitor required to inhibit 50% of ACE activity (IC50).
Principle: This assay measures the rate of cleavage of a synthetic substrate by the angiotensin-converting enzyme in the presence and absence of an inhibitor. The substrate, often a tripeptide with a fluorophore and a quencher, fluoresces upon cleavage.
Materials:
-
Angiotensin-Converting Enzyme (from rabbit lung, porcine plasma, or other sources)
-
Fluorogenic substrate (e.g., o-aminobenzoylglycyl-p-nitrophenylalanylproline)
-
Assay buffer (e.g., Tris-HCl buffer with NaCl and ZnCl₂)
-
Test compounds (Indolaprilat and other active diacid forms of ACE inhibitors)
-
96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add the assay buffer, ACE solution, and the test compound dilutions.
-
Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes).
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Monitor the increase in fluorescence over time using a microplate reader at appropriate excitation and emission wavelengths.
-
Calculate the rate of reaction for each inhibitor concentration.
-
Plot the percentage of ACE inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value from the resulting dose-response curve.
In Vivo Antihypertensive Efficacy in Spontaneously Hypertensive Rats (SHR)
Objective: To evaluate the blood pressure-lowering effect of an ACE inhibitor in a genetic model of hypertension.
Animals:
-
Male Spontaneously Hypertensive Rats (SHR), typically 12-16 weeks of age.
-
Age-matched normotensive Wistar-Kyoto (WKY) rats can be used as controls.
Methodology (Tail-Cuff Method):
-
Acclimatize the rats to the restraining device and tail-cuff procedure for several days before the experiment to minimize stress-induced blood pressure variations.
-
Record baseline systolic blood pressure and heart rate for each rat for a few consecutive days.
-
Group the SHR randomly into a vehicle control group and treatment groups receiving different doses of the test compounds (e.g., Indolapril, Perindopril, Ramipril, Trandolapril) administered orally via gavage.
-
Administer the compounds daily for a predetermined period (e.g., 2-4 weeks).
-
Measure systolic blood pressure and heart rate at regular intervals during the treatment period (e.g., weekly) and at specific time points after the last dose to assess the duration of action.
-
Data Analysis: Compare the changes in blood pressure from baseline between the treatment groups and the vehicle control group using appropriate statistical methods (e.g., ANOVA).
Visualizations
Renin-Angiotensin-Aldosterone System (RAAS) Signaling Pathway
References
- 1. Antihypertensive effects of CI-907 (indolapril): a novel nonsulfhydryl angiotensin converting enzyme inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antihypertensive effect of perindopril: experimental pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. immune-system-research.com [immune-system-research.com]
- 4. Synthesis and ACE inhibitory activity of the stereoisomers of perindopril (S 9490) and perindoprilate (S 9780) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro interactions between ramiprilat and angiotensin I-converting enzyme in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ramipril inhibition of rabbit (Oryctolagus cuniculus) small intestinal brush border membrane angiotensin converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Compared properties of trandolapril, enalapril, and their diacid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antihypertensive effects of perindopril treatment in adult spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of perindopril on hypertension and stroke prevention in experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cardiovascular effects of a low-dose combination of ramipril and felodipine in spontaneously hypertensive rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antihypertensive action of trandolapril and verapamil in spontaneously hypertensive rats after unilateral nephrectomy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. go.drugbank.com [go.drugbank.com]
- 13. [Antihypertensive action and inhibition of tissue conversion enzyme by ramipril, perindopril and enalapril in the spontaneously hypertensive rat (SHRSP)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Antihypertensive action of the converting enzyme inhibitor perindopril (S9490-3) in spontaneously hypertensive rats: comparison with enalapril (MK421) and ramipril (Hoe498) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Trandolapril dose-response in spontaneously hypertensive rats: effects on ACE activity, blood pressure, and cardiac hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Different angiotensin-converting enzyme inhibitors have similar clinical efficacy after myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Pharmacodynamic Analysis of Indolapril, Perindopril, and Cilazapril
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacodynamic properties of three prominent angiotensin-converting enzyme (ACE) inhibitors: Indolapril, Perindopril, and Cilazapril. The information presented is based on available experimental data to assist researchers and drug development professionals in their understanding and evaluation of these compounds.
Mechanism of Action: Inhibition of the Renin-Angiotensin-Aldosterone System
Indolapril, perindopril, and cilazapril are all prodrugs that are metabolized in the body to their active diacid forms: indolaprilat, perindoprilat, and cilazaprilat, respectively. These active metabolites exert their therapeutic effect by inhibiting the Angiotensin-Converting Enzyme (ACE), a key component of the Renin-Angiotensin-Aldosterone System (RAAS).
ACE is responsible for the conversion of the inactive decapeptide angiotensin I to the potent vasoconstrictor angiotensin II. Angiotensin II elevates blood pressure through multiple mechanisms, including direct vasoconstriction, stimulation of aldosterone secretion (leading to sodium and water retention), and enhancement of sympathetic nervous system activity. By inhibiting ACE, these drugs reduce the production of angiotensin II, leading to vasodilation, reduced aldosterone levels, and a subsequent decrease in blood pressure.
Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the inhibitory action of ACE inhibitors.
Comparative In Vitro Angiotensin-Converting Enzyme (ACE) Inhibition
The potency of ACE inhibitors is often quantified by their IC50 value, which represents the concentration of the drug required to inhibit 50% of ACE activity in vitro. A lower IC50 value indicates a higher potency. The following table summarizes the available IC50 data for the active metabolites of Indolapril, Perindopril, and Cilazapril. It is important to note that these values are from different studies and may not be directly comparable due to variations in experimental conditions.
| Active Metabolite | IC50 (M) | Source of ACE | Reference |
| Indolaprilat (Diacid form of Indolapril) | 2.6 x 10-9 | Guinea-pig serum | [1] |
| Perindoprilat | More potent than Cilazaprilat and Enalaprilat | Human Plasma | [2][3] |
| Cilazaprilat | 0.61 x 10-9 | Human Plasma | [4] |
| 1.39 x 10-9 | Human Lung | [4] | |
| 2.83 x 10-9 | Hog Lung | [4] | |
| 0.97 - 1.93 x 10-9 | Rabbit Lung | [4] |
A direct comparative study concluded that the potency of the active diacids in inhibiting plasma ACE activity follows the order: Perindoprilat > Cilazaprilat > Enalaprilat.[2][3]
Comparative In Vivo Pharmacodynamics: Antihypertensive Effects
The ultimate pharmacodynamic effect of ACE inhibitors is the reduction of blood pressure. The following table summarizes the antihypertensive effects of Indolapril, Perindopril, and Cilazapril in various animal models of hypertension. As with the in vitro data, these results are from different studies and direct comparisons should be made with caution.
| Drug | Animal Model | Dose | Route of Administration | Blood Pressure Reduction | Reference |
| Indolapril | Two-kidney, one-clip Goldblatt hypertensive rats | 3 mg/kg/day | Oral | Lowered blood pressure to normotensive levels.[1] | [1] |
| Spontaneously hypertensive rat (SHR) | 30 mg/kg/day for 5 days | Oral | Produced the same decrease in blood pressure as that obtained in the renal hypertensive rat.[1] | [1] | |
| Perindopril | Spontaneously hypertensive rats (SHR) | 1, 2, or 4 mg/kg/day for 10 weeks | Gavage | Dose-dependent lowering of blood pressure.[5] | [5] |
| Cilazapril | Two-kidney, one-clip Goldblatt hypertensive rats | 1 mg/kg bolus followed by 25 µg/kg/min infusion | Intravenous | Reduced mean arterial pressure from 163 ± 3 mmHg to 122 ± 4 mmHg. | [6] |
A comparative study in hypertensive patients demonstrated that while both perindopril and cilazapril reduced blood pressure, only perindopril exerted 24-hour blood pressure control at the doses used.[2]
Experimental Protocols
In Vitro ACE Inhibition Assay (General Protocol)
A common method for determining the ACE inhibitory activity of a compound involves a spectrophotometric assay using the substrate hippuryl-histidyl-leucine (HHL).
Caption: A generalized workflow for an in vitro ACE inhibition assay.
Detailed Steps:
-
Reagent Preparation: Solutions of ACE (from a source such as rabbit lung), the substrate HHL, and various concentrations of the test inhibitor are prepared in a suitable buffer (e.g., sodium borate buffer, pH 8.3).
-
Incubation: The ACE solution is pre-incubated with the inhibitor solution (or buffer for control) for a short period at 37°C.
-
Reaction Initiation: The HHL substrate is added to the mixture to start the enzymatic reaction.
-
Reaction Incubation: The reaction mixture is incubated at 37°C for a defined period (e.g., 30 minutes).
-
Reaction Termination: The reaction is stopped by the addition of an acid, such as hydrochloric acid (HCl).
-
Extraction: The product of the reaction, hippuric acid, is extracted from the aqueous solution using an organic solvent like ethyl acetate.
-
Quantification: The amount of hippuric acid in the organic layer is quantified by measuring its absorbance using a spectrophotometer at a wavelength of 228 nm.
-
Calculation: The percentage of ACE inhibition is calculated by comparing the absorbance of the samples with the inhibitor to the absorbance of the control without the inhibitor. The IC50 value is then determined from a dose-response curve.
In Vivo Antihypertensive Activity Assessment in the Two-Kidney, One-Clip (2K1C) Goldblatt Hypertensive Rat Model
This model is a well-established method for inducing renovascular hypertension.
Caption: Workflow for inducing 2K1C hypertension and assessing antihypertensive drug effects.
Detailed Steps:
-
Surgical Procedure: Under anesthesia, one of the rat's renal arteries is partially constricted with a silver clip, while the contralateral kidney remains untouched.
-
Hypertension Development: Over a period of several weeks, the constriction of the renal artery leads to the development of sustained hypertension.
-
Blood Pressure Measurement: Baseline blood pressure is measured in the conscious rat using a non-invasive method like the tail-cuff technique.
-
Drug Administration: The ACE inhibitor is administered to the hypertensive rats, typically via oral gavage.
-
Post-Dose Blood Pressure Monitoring: Blood pressure is measured at various time points after drug administration to determine the magnitude and duration of the antihypertensive effect.
Conclusion
Indolapril, perindopril, and cilazapril are potent ACE inhibitors that effectively lower blood pressure. Based on the available data, perindoprilat appears to be a more potent inhibitor of plasma ACE than cilazaprilat and demonstrates a longer duration of blood pressure control in humans. While direct comparative in vivo studies in animal models are limited, the existing evidence suggests that all three compounds are effective antihypertensive agents. The choice of a particular ACE inhibitor in a research or clinical setting may depend on a variety of factors including potency, duration of action, and specific experimental or therapeutic goals. Further head-to-head comparative studies would be beneficial for a more definitive differentiation of the pharmacodynamic profiles of these three drugs.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparison of the pharmacokinetics and pharmacodynamics of perindopril, cilazapril and enalapril - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchnow.flinders.edu.au [researchnow.flinders.edu.au]
- 4. research.monash.edu [research.monash.edu]
- 5. Pharmacokinetics and pharmacokinetic/pharmacodynamic relationships for angiotensin-converting enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of perindopril on hypertension and stroke prevention in experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]
In vitro and in vivo correlation of Indolapril Hydrochloride efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive in vitro and in vivo comparison of Indolapril Hydrochloride, a nonsulfhydryl angiotensin-converting enzyme (ACE) inhibitor, with other commonly used ACE inhibitors such as enalapril, lisinopril, and ramipril. The information is presented to facilitate an objective evaluation of their relative efficacy, supported by experimental data.
In Vitro Efficacy: ACE Inhibition
The primary in vitro measure of efficacy for ACE inhibitors is their ability to inhibit the angiotensin-converting enzyme. This is typically quantified by the half-maximal inhibitory concentration (IC50), with lower values indicating greater potency.
Table 1: In Vitro ACE Inhibition Data
| Compound | Active Form | IC50 (M) | Enzyme Source | Reference |
| Indolapril | Diacid | 2.6 x 10-9 | Guinea-pig serum | [1] |
| Enalapril | Enalaprilat | 1.94 x 10-9 | Human endothelial ACE | [2][3] |
| Lisinopril | Lisinopril | 1.2 x 10-9 | Not Specified | [4] |
| Ramipril | Ramiprilat | 5 x 10-9 | Rabbit small intestinal brush border membrane ACE | [5] |
Note: The IC50 values presented are from different studies and experimental conditions, which may influence the results. Direct comparative studies are limited.
A study comparing the relative potencies of the active diacid forms of several ACE inhibitors in spontaneously hypertensive rats (SHR) sera homogenates found the following order of potency: ramipril > lisinopril > enalapril.[6]
In Vivo Efficacy: Antihypertensive Effects
The in vivo efficacy of ACE inhibitors is primarily determined by their ability to lower blood pressure in hypertensive animal models. Key parameters include the magnitude of blood pressure reduction, the dose-dependency of the effect, and the duration of action.
Table 2: In Vivo Antihypertensive Efficacy Data in Animal Models
| Compound | Animal Model | Dose | Effect on Blood Pressure | Key Findings & Comparisons | Reference |
| This compound | Two-kidney, one-clip Goldblatt hypertensive rats | 0.03-30 mg/kg p.o. (single daily dose) | Dose-dependent decrease; 3 mg/kg lowered blood pressure to normotensive levels. | The antihypertensive response correlated with the inhibition of vascular tissue ACE.[1] | [1] |
| Spontaneously hypertensive rat (SHR) | 30 mg/kg/day for 5 days | Produced the same decrease in blood pressure as that obtained in the renal hypertensive rat. | [1] | ||
| Diuretic-pretreated renal hypertensive dogs | 10 mg/kg | Normalized blood pressure. | For equivalent drops in blood pressure, heart rate increases were less with Indolapril than with enalapril.[1] | [1] | |
| Enalapril | Spontaneously hypertensive rats (SHR) | 30 mg/kg/day | Showed equal antihypertensive actions to perindopril and ramipril at 1 mg/kg/day. | [7] | |
| Sodium-deplete and sodium-replete SHR | 0.3, 1.0, and 3.0 mg/kg (single oral dose) | Caused slow, progressive falls in blood pressure, maximal at 12 hours. | S-9490-3 (another ACE inhibitor) was a more potent hypotensive agent than enalapril.[8] | [8] | |
| Lisinopril | Spontaneously hypertensive rats (SHR) | 10 mg/kg | Produced effects of great magnitude and duration on ACE inhibition and antihypertensive action. | [6] | |
| Ramipril | Spontaneously hypertensive rats (SHR) | 5 mg/kg | Produced effects of great magnitude and duration on ACE inhibition and antihypertensive action. | [6] | |
| Spontaneously hypertensive rats (SHR) | 1 mg/kg/day | Showed equal antihypertensive actions to perindopril at the same dose and enalapril at 30 mg/kg/day. | [7] |
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the experimental process for evaluating these compounds, the following diagrams are provided.
Figure 1. Renin-Angiotensin-Aldosterone System (RAAS) and the site of action of ACE inhibitors.
Figure 2. General experimental workflow for in vivo evaluation of antihypertensive agents.
Experimental Protocols
In Vitro ACE Inhibition Assay (Spectrophotometric Method)
This protocol is a generalized representation based on common methodologies.
-
Reagents and Materials:
-
Angiotensin-Converting Enzyme (ACE) from rabbit lung
-
Substrate: Hippuryl-L-histidyl-L-leucine (HHL)
-
Buffer: Sodium borate buffer (pH 8.3) containing NaCl
-
Stopping Reagent: 1 M HCl
-
Extraction Solvent: Ethyl acetate
-
Test compounds: this compound and other ACE inhibitors
-
Positive control: Captopril
-
-
Procedure:
-
Prepare serial dilutions of the test compounds and the positive control.
-
In a microcentrifuge tube, pre-incubate the ACE solution with the test compound or buffer (for control) at 37°C for 10 minutes.
-
Initiate the enzymatic reaction by adding the HHL substrate solution and incubate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding 1 M HCl.
-
Extract the hippuric acid (HA) formed into ethyl acetate by vortexing and centrifugation.
-
Transfer the ethyl acetate layer to a new tube and evaporate the solvent.
-
Re-dissolve the dried HA in distilled water or buffer.
-
Measure the absorbance of the solution at 228 nm using a spectrophotometer.
-
Calculate the percentage of ACE inhibition for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
In Vivo Antihypertensive Activity in Spontaneously Hypertensive Rats (SHR)
This protocol outlines a common method for assessing in vivo efficacy.
-
Animals:
-
Male Spontaneously Hypertensive Rats (SHR) of a specific age and weight range.
-
Animals are housed under standard laboratory conditions with free access to food and water.
-
-
Blood Pressure Measurement (Tail-Cuff Method):
-
Acclimatize the rats to the restraining device and the tail-cuff procedure for several days before the experiment to minimize stress-induced blood pressure variations.
-
On the day of the experiment, place the conscious rat in a restrainer and warm the tail to detect the pulse.
-
A cuff with a pneumatic pulse sensor is placed around the base of the tail.
-
The cuff is inflated and then deflated at a constant rate, and the systolic blood pressure is recorded.
-
Obtain multiple readings for each animal at each time point and calculate the average.
-
-
Experimental Procedure:
-
Record the baseline systolic blood pressure of all rats.
-
Randomly assign the rats to different treatment groups: vehicle control, this compound (at various doses), and other ACE inhibitors.
-
Administer the drugs orally (p.o.) via gavage.
-
Measure the systolic blood pressure at various time points post-administration (e.g., 1, 2, 4, 6, 8, 12, and 24 hours) to determine the peak effect and duration of action.
-
For chronic studies, administer the drugs daily for a specified period and monitor blood pressure regularly.
-
-
Data Analysis:
-
Calculate the change in systolic blood pressure from baseline for each treatment group.
-
Analyze the data for statistical significance using appropriate tests (e.g., ANOVA followed by a post-hoc test).
-
Construct dose-response curves to compare the potency of the different compounds.
-
Disclaimer: This guide is intended for informational purposes for a scientific audience and is not a substitute for a thorough review of the primary literature. The experimental protocols provided are generalized and may require optimization for specific laboratory conditions.
References
- 1. Antihypertensive effects of CI-907 (indolapril): a novel nonsulfhydryl angiotensin converting enzyme inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Angiotensin-converting enzyme Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 5. Ramipril inhibition of rabbit (Oryctolagus cuniculus) small intestinal brush border membrane angiotensin converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparisons in vitro, ex vivo, and in vivo of the actions of seven structurally diverse inhibitors of angiotensin converting enzyme (ACE) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antihypertensive action of the converting enzyme inhibitor perindopril (S9490-3) in spontaneously hypertensive rats: comparison with enalapril (MK421) and ramipril (Hoe498) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of the actions of the angiotensin-converting enzyme inhibitors enalapril and S-9490-3 in sodium-deplete and sodium-replete spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Logistical Information for Handling Indolapril Hydrochloride
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides immediate, essential guidance for the safe operational use and disposal of Indolapril Hydrochloride.
While a specific Safety Data Sheet (SDS) for this compound was not located, the following guidelines are based on best practices for handling potent pharmaceutical compounds and hazardous drugs. This compound is an orally active nonsulfhydryl angiotensin-converting enzyme (ACE) inhibitor intended for research use only.[1][2][3]
Personal Protective Equipment (PPE)
Appropriate PPE is critical to minimize exposure risk when handling this compound. The following table summarizes the recommended PPE based on general guidance for handling hazardous drugs.[4][5][6]
| PPE Category | Recommendation |
| Hand Protection | Wear two pairs of chemotherapy-grade gloves. The inner glove should be worn under the gown cuff and the outer glove over the cuff. Change gloves regularly or if contaminated.[4][5] |
| Body Protection | A disposable, low-permeability fabric gown with a solid front, long sleeves, and tight-fitting cuffs is required.[4] |
| Eye Protection | Use safety glasses with side shields or goggles. In cases of potential splashing, a face shield is recommended.[6] |
| Respiratory Protection | For routine handling in a well-ventilated area or a fume hood, respiratory protection may not be required. If there is a risk of aerosolization or dust generation, an N95 respirator or higher should be used.[6] |
Operational Plan for Handling and Disposal
A systematic approach to handling and disposal is essential to maintain a safe laboratory environment.
Step-by-Step Handling Protocol:
-
Preparation : Before handling, ensure all necessary PPE is readily available and in good condition. Designate a specific area for handling, preferably within a chemical fume hood or other ventilated enclosure.
-
Weighing and Aliquoting : Conduct all weighing and aliquoting of the powdered compound within a fume hood to minimize inhalation exposure. Use tools and equipment dedicated to this compound to prevent cross-contamination.
-
Solution Preparation : When preparing solutions, add the solvent to the solid compound slowly to avoid splashing.
-
Post-Handling : After handling, remove the outer pair of gloves and dispose of them as hazardous waste. The inner gloves should be removed after taking off the gown. Wash hands thoroughly with soap and water after all PPE has been removed.[4]
Disposal Plan:
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and accidental exposure.
-
Segregation : All disposable PPE (gloves, gown), contaminated labware (e.g., pipette tips, tubes), and excess compound should be segregated as hazardous chemical waste.
-
Waste Collection : Collect all solid waste in a clearly labeled, sealed plastic bag or container.
-
Decontamination : Decontaminate reusable equipment with an appropriate solvent and cleaning agent.
-
Final Disposal : For the disposal of the chemical itself, if not sent to a licensed hazardous waste facility, follow these steps for on-site disposal of non-flush list medicines[7]:
-
Mix the this compound with an unappealing substance like used coffee grounds or cat litter. Do not crush tablets or capsules if applicable.
-
Place the mixture in a sealed container, such as a sealable plastic bag.
-
Dispose of the sealed container in the regular laboratory trash.
-
Remove all personal or identifying information from the original container before recycling or discarding it.
-
Experimental Workflow Visualization
The following diagram illustrates the logical flow for the safe handling and disposal of this compound.
Caption: Workflow for Safe Handling and Disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
